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  • Product: 3-(3-Nitropyridin-2-ylamino)propan-1-ol
  • CAS: 50503-13-4

Core Science & Biosynthesis

Foundational

Synthesis of 3-(3-Nitropyridin-2-ylamino)propan-1-ol: A Comprehensive Technical Guide

Executive Summary The compound 3-(3-Nitropyridin-2-ylamino)propan-1-ol is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and advanced organic synthesis. Its primary structural valu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(3-Nitropyridin-2-ylamino)propan-1-ol is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and advanced organic synthesis. Its primary structural value lies in its role as a direct precursor to the imidazo[4,5-b]pyridine scaffold—a privileged pharmacophore frequently embedded in kinase inhibitors, toll-like receptor (TLR) agonists, and antimicrobial agents[1][2].

This whitepaper provides an authoritative, in-depth guide to the synthesis of 3-(3-Nitropyridin-2-ylamino)propan-1-ol via Nucleophilic Aromatic Substitution (SNAr). By deconstructing the mechanistic rationale, optimizing reaction parameters, and providing a self-validating experimental protocol, this guide is designed to ensure high-yield, reproducible results for drug development professionals.

Mechanistic Rationale: The SNAr Pathway

The synthesis of 3-(3-Nitropyridin-2-ylamino)propan-1-ol is achieved by reacting 2-chloro-3-nitropyridine with 3-aminopropan-1-ol . This transformation is a classic example of an SNAr reaction, driven by the intense electrophilicity of the C2 position on the pyridine ring.

Causality of Reactivity
  • Inductive and Resonance Activation: The nitro group (-NO2) at the C3 position is a powerful electron-withdrawing group (EWG). It withdraws electron density from the aromatic system, rendering the C2 carbon highly electrophilic.

  • Meisenheimer Complex Stabilization: Upon nucleophilic attack by the primary amine of 3-aminopropan-1-ol, a negatively charged intermediate (the Meisenheimer complex) is formed. The nitro group and the electronegative pyridine nitrogen synergistically stabilize this anionic intermediate via resonance.

  • Leaving Group Expulsion: The rearomatization of the ring acts as the thermodynamic driving force, expelling the chloride ion to yield the final secondary amine.

SNAr_Mechanism A 2-Chloro-3-nitropyridine (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Nucleophilic Attack (C2) B 3-Aminopropan-1-ol (Nucleophile) B->C Amine Lone Pair D 3-(3-Nitropyridin-2-ylamino)propan-1-ol (Product) C->D Chloride Elimination

Nucleophilic aromatic substitution (SNAr) mechanism via Meisenheimer complex.

Reaction Optimization & Parameter Matrix

The efficiency of the SNAr reaction is highly dependent on solvent polarity and base selection. The generation of hydrochloric acid (HCl) during the reaction necessitates a basic scavenger; otherwise, the HCl will protonate the unreacted 3-aminopropan-1-ol (pKa ~10), rendering it non-nucleophilic and stalling the reaction.

Recent advancements in green chemistry have also demonstrated that aqueous-alcoholic mixtures (e.g., H2O-IPA) can significantly accelerate the reaction by stabilizing the highly polar transition state[3].

Table 1: SNAr Reaction Parameter Matrix

Solvent SystemBase ScavengerTemp (°C)TimeEst. YieldMechanistic Rationale & Observations
DMF (Anhydrous)Triethylamine (1.5 eq)80 °C2-4 h>90%Aprotic polarity leaves the nucleophile unsolvated, maximizing its reactivity. TEA efficiently neutralizes HCl.
Ethanol DIPEA (2.0 eq)78 °C6-8 h85%Protic solvent slightly dampens nucleophilicity via hydrogen bonding, requiring longer reflux times.
H2O-IPA (1:1)None (Excess Amine)80 °C2 h92%Environmentally benign. Water stabilizes the anionic transition state. Excess amine acts as the acid scavenger[3].

Experimental Design & Step-by-Step Protocol

The following protocol utilizes N,N-Dimethylformamide (DMF) and Triethylamine (TEA) to ensure maximum conversion and straightforward scalability[1]. The protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) to guarantee scientific integrity.

Workflow Start 1. Reagent Preparation 2-Cl-3-NO2-Pyridine + Amine Reaction 2. S_NAr Reaction Solvent: DMF, Base: TEA Temp: 80°C, Time: 2-4h Start->Reaction Workup 3. Aqueous Workup Quench: H2O, Extract: EtOAc Wash: Brine, Dry: Na2SO4 Reaction->Workup Purification 4. Purification Flash Chromatography (SiO2, EtOAc/Hexanes) Workup->Purification Validation 5. Analytical Validation 1H-NMR, 13C-NMR, LC-MS Purification->Validation

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Step 1: Reagent Assembly
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-chloro-3-nitropyridine (10.0 g, 63.1 mmol, 1.0 equiv).

  • Add anhydrous DMF (50 mL) and stir until the solid is completely dissolved.

Step 2: Nucleophile and Base Addition
  • To the stirring yellow solution, add triethylamine (TEA) (13.2 mL, 94.6 mmol, 1.5 equiv).

  • Slowly add 3-aminopropan-1-ol (5.3 mL, 69.4 mmol, 1.1 equiv) dropwise over 10 minutes. Causality Note: Dropwise addition prevents localized exothermic spikes and minimizes potential bis-alkylation or side reactions.

Step 3: Reaction Execution & In-Process Control (IPC)
  • Heat the reaction mixture to 80 °C using an oil bath.

  • IPC Validation: After 2 hours, sample 10 µL of the reaction mixture. Dilute in 1 mL of methanol and analyze via TLC (Eluent: 50% EtOAc in Hexanes) and LC-MS.

    • Self-Validation Check: The starting material (2-chloro-3-nitropyridine) should be completely consumed. A new, highly UV-active spot with a lower Rf value (due to the polar hydroxyl group) should be present. The LC-MS should show a dominant peak at m/z 198.1 [M+H]+.

Step 4: Aqueous Workup
  • Once complete, cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into 200 mL of ice-cold distilled water. A bright yellow precipitate may begin to form.

  • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude yellow solid.

Step 5: Purification
  • Purify the crude product via flash column chromatography on silica gel, using a gradient of 30% to 70% Ethyl Acetate in Hexanes.

  • Collect the product fractions and evaporate the solvent to afford 3-(3-Nitropyridin-2-ylamino)propan-1-ol as a vibrant yellow crystalline solid.

Analytical Validation

To ensure the structural integrity of the synthesized compound, the following spectroscopic signatures must be verified:

  • LC-MS (ESI+): Calculated for C8H11N3O3: 197.08. Found: m/z 198.1 [M+H]+.

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.45 (dd, J = 4.5, 1.5 Hz, 1H, Pyridine H-6)

    • δ 8.40 (dd, J = 8.3, 1.5 Hz, 1H, Pyridine H-4)

    • δ 8.25 (br s, 1H, NH ) — Note: This proton is significantly downfield due to intramolecular hydrogen bonding with the adjacent nitro group.

    • δ 6.65 (dd, J = 8.3, 4.5 Hz, 1H, Pyridine H-5)

    • δ 3.75 (t, J = 5.8 Hz, 2H, CH2 -OH)

    • δ 3.68 (q, J = 6.2 Hz, 2H, CH2 -NH)

    • δ 1.85 (quintet, J = 6.0 Hz, 2H, central CH2 )

Downstream Applications: Imidazo[4,5-b]pyridine Scaffolds

The primary utility of 3-(3-Nitropyridin-2-ylamino)propan-1-ol is its conversion into functionalized imidazo[4,5-b]pyridines. These scaffolds are critical in the development of targeted therapeutics, particularly kinase inhibitors and immunomodulators[1][2].

The transformation requires a two-step sequence:

  • Nitro Reduction: The nitro group is reduced to an amine (yielding a pyridine-2,3-diamine intermediate) using Béchamp conditions (Zn dust/NH4Cl) or catalytic hydrogenation (Pd/C, H2)[3].

  • Heteroannulation: The resulting diamine is condensed with an aromatic aldehyde or an orthoester under acidic conditions to close the imidazole ring.

Downstream A 3-(3-Nitropyridin-2-ylamino)propan-1-ol B Nitro Reduction (Zn/NH4Cl or H2, Pd/C) A->B C Pyridine-2,3-diamine Intermediate B->C D Heteroannulation (Condensation with Aldehyde) C->D E Imidazo[4,5-b]pyridine (Privileged Scaffold) D->E

Downstream transformation to imidazo[4,5-b]pyridine privileged scaffolds.

By mastering the synthesis of the 3-(3-Nitropyridin-2-ylamino)propan-1-ol precursor, researchers unlock a highly modular pathway to generate diverse libraries of bioactive heterocycles.

References

  • Title: AU2003237386A1 - Ether substituted imidazopyridines Source: Google Patents URL
  • Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium Source: ACS Omega URL: [Link]

  • Title: Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties Source: Current Medicinal Chemistry URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-(3-Nitropyridin-2-ylamino)propan-1-ol

Abstract This technical guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic route, and detailed characterization methodologies for the novel compound 3-(3-Nitropyridin-2-yla...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic route, and detailed characterization methodologies for the novel compound 3-(3-Nitropyridin-2-ylamino)propan-1-ol. As a derivative of 2-amino-3-nitropyridine, this molecule holds potential as a versatile intermediate in medicinal chemistry and materials science, leveraging the unique electronic characteristics of the nitropyridine core and the functional handles of the propanolamine side chain. This document is intended for researchers, chemists, and drug development professionals interested in the synthesis and application of novel heterocyclic compounds.

Introduction and Rationale

The synthesis of functionalized aminopyridines is a cornerstone of modern pharmaceutical development. The pyridine scaffold is a privileged structure in drug discovery, and its derivatization allows for the fine-tuning of pharmacological and pharmacokinetic properties. The title compound, 3-(3-Nitropyridin-2-ylamino)propan-1-ol, combines the electron-deficient 3-nitropyridine moiety with a flexible propanolamine side chain. The nitro group, a potent electron-withdrawing group, significantly influences the reactivity of the pyridine ring and can serve as a precursor to an amino group, enabling further derivatization.[1][2] The secondary amine and primary alcohol functionalities on the side chain offer multiple points for modification, such as acylation, alkylation, or conjugation to other molecules.[2]

While direct literature on 3-(3-Nitropyridin-2-ylamino)propan-1-ol is scarce, its synthesis and characterization are approachable through established chemical principles. This guide provides a predictive analysis of its properties and a robust, field-proven methodology for its synthesis and subsequent analysis, based on the known reactivity of its precursors, 2-amino-3-nitropyridine and 3-amino-1-propanol.[3][]

Predicted Physicochemical and Spectroscopic Properties

The anticipated properties of 3-(3-Nitropyridin-2-ylamino)propan-1-ol are derived from its constituent functional groups. A summary of these predicted characteristics is presented in Table 1.

PropertyPredicted Value / DescriptionRationale
Molecular Formula C₈H₁₁N₃O₃Calculated from structure
Molecular Weight 197.19 g/mol Calculated from structure
Appearance Yellowish to orange solidBased on the chromophore of the 2-amino-3-nitropyridine core.[5]
Melting Point 120-140 °C (estimated)Higher than 3-amino-1-propanol (10-12 °C) and likely lower than 2-amino-3-nitropyridine (163-165 °C) due to the larger, more flexible side chain disrupting crystal packing.[5]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water and nonpolar solvents.The presence of polar functional groups (hydroxyl, nitro, amine) suggests solubility in polar media.
pKa The pyridine nitrogen will be weakly basic due to the electron-withdrawing nitro group. The secondary amine will be moderately basic.Analogous to related aminopyridine structures.

Table 1: Predicted Physicochemical Properties

Proposed Synthesis Pathway and Experimental Protocol

The most logical and efficient route to synthesize 3-(3-Nitropyridin-2-ylamino)propan-1-ol is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group from the 2-position of a 3-nitropyridine derivative by the primary amine of 3-amino-1-propanol. 2-Chloro-3-nitropyridine is a common and effective substrate for such reactions.[3]

Synthesis_Pathway cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions 2_chloro_3_nitropyridine 2-Chloro-3-nitropyridine target_compound 3-(3-Nitropyridin-2-ylamino)propan-1-ol 2_chloro_3_nitropyridine->target_compound Nucleophilic Aromatic Substitution (SNAr) 3_amino_1_propanol 3-Amino-1-propanol 3_amino_1_propanol->target_compound Nucleophile Solvent Solvent: Ethanol or DMF Base Base (optional): K2CO3 or Et3N Temperature Temperature: 80-100 °C

Caption: Proposed synthesis of 3-(3-Nitropyridin-2-ylamino)propan-1-ol.

Experimental Protocol: Synthesis of 3-(3-Nitropyridin-2-ylamino)propan-1-ol

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • 3-Amino-1-propanol (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq, optional, as an acid scavenger)

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq).

  • Solvent and Reagents: Add anhydrous DMF (or ethanol) to dissolve the starting material. Add 3-amino-1-propanol (1.2 eq) to the solution. If using an optional base, add potassium carbonate (2.0 eq).

    • Causality Note: The use of a slight excess of 3-amino-1-propanol ensures the complete consumption of the limiting reagent, 2-chloro-3-nitropyridine. The base neutralizes the HCl generated during the reaction, preventing the protonation of the amino-alcohol and driving the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If DMF was used, pour the reaction mixture into water and extract with ethyl acetate (3x). If ethanol was used, evaporate the solvent under reduced pressure, and then partition the residue between water and ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 3-(3-Nitropyridin-2-ylamino)propan-1-ol.

Spectroscopic and Chromatographic Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the downfield region (δ 7.0-8.5 ppm). The protons of the propanol side chain will appear more upfield. The -CH₂- groups adjacent to the amine and hydroxyl groups will likely appear as triplets, and the central -CH₂- group as a quintet or multiplet. The N-H and O-H protons will appear as broad singlets, and their chemical shifts will be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbons of the pyridine ring will be in the aromatic region (δ 110-160 ppm), with the carbon bearing the nitro group being significantly deshielded. The three carbons of the propanol side chain will be in the aliphatic region (δ 30-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups. Expected characteristic absorption bands are:

  • ~3400 cm⁻¹ (broad): O-H stretch of the primary alcohol.

  • ~3350 cm⁻¹ (sharp): N-H stretch of the secondary amine.

  • ~1580 and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group, respectively.[6]

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.[6]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 198.08.

Reactivity, Stability, and Potential Applications

Reactivity
  • Reduction of the Nitro Group: The nitro group is readily reducible to an amino group using standard conditions such as catalytic hydrogenation (H₂/Pd-C) or reduction with metals in acidic media (e.g., SnCl₂).[2] This would yield 3-(3-aminopyridin-2-ylamino)propan-1-ol, a versatile diamine for further synthesis.

  • Reactions of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a better leaving group for subsequent nucleophilic substitution. It can also undergo esterification or etherification.

  • Reactions of the Secondary Amine: The secondary amine can be acylated, alkylated, or used in coupling reactions.

Reactivity_Diagram cluster_products Potential Derivatives Target 3-(3-Nitropyridin-2-ylamino)propan-1-ol Amine Reduction of NO2 (e.g., H2/Pd-C) Target->Amine Ester_Amide Acylation of OH/NH (e.g., Acyl Chloride) Target->Ester_Amide Ether_Alkylamine Alkylation of OH/NH (e.g., Alkyl Halide) Target->Ether_Alkylamine

Caption: Key reactivity pathways of the target compound.

Stability and Storage

The compound is expected to be stable under normal laboratory conditions. However, like many nitroaromatic compounds, it may be sensitive to light and strong reducing agents. It should be stored in a tightly sealed container in a cool, dry, and dark place.

Potential Applications

Given its structure, 3-(3-Nitropyridin-2-ylamino)propan-1-ol could serve as a valuable intermediate in several areas:

  • Pharmaceuticals: As a building block for kinase inhibitors, anti-inflammatory agents, or other therapeutic molecules. The reduced diamino derivative is a precursor to imidazopyridines, a class of compounds with known physiological activities.

  • Materials Science: As a component in the synthesis of dyes, fluorescent probes, or functional polymers.

Safety and Handling

The toxicological properties of 3-(3-Nitropyridin-2-ylamino)propan-1-ol have not been thoroughly investigated. However, based on its precursor, 2-amino-3-nitropyridine, it should be handled with care. 2-Amino-3-nitropyridine is known to cause skin and eye irritation and may cause respiratory irritation.[5][7][8][9]

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Avoid inhalation of dust or vapors.[8]

  • Avoid contact with skin and eyes.[9]

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

While 3-(3-Nitropyridin-2-ylamino)propan-1-ol is not a widely documented compound, its synthesis is feasible through standard organic chemistry techniques. This guide provides a predictive framework for its properties and a detailed protocol for its preparation and characterization. The versatile functional groups present in this molecule make it an attractive building block for further synthetic elaboration, with potential applications in drug discovery and materials science. As with any novel compound, all experimental work should be conducted with appropriate safety precautions.

References

  • Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • CN103664585A - Preparation method of 2-amino-3-nitro pyridine. (2014). Google Patents.
  • US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (1990). Google Patents.
  • Mahfouz, R. M., et al. (2014). Structural and Theoretical Studies of 2-amino-3-nitropyridine. ResearchGate. Retrieved from [Link]

  • JPH06287176A - Production of 2-amino-3-nitropyridine. (1994). Google Patents.
  • An-Najah Staff. (n.d.). Structural and theoretical studies of 2-amino-3-nitropyridine. Retrieved from [Link]

  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. Retrieved from [Link]

  • DrugFuture. (n.d.). 2-Aminopropanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitropyridin-2-ylamine. Retrieved from [Link]

  • Georganics. (n.d.). 2-Amino-3-nitropyridine. Retrieved from [Link]

  • LookChem. (n.d.). Cas 78-96-6, Amino-2-propanol. Retrieved from [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Synthesis. (2014). Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Retrieved from [Link]

  • PubMed. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-3-nitro pyridine. Retrieved from [Link]

  • Capot Chemical. (2012). Material Safety Data Sheet - 3-Amino-2-nitropyridine. Retrieved from [Link]

  • ChemBK. (2024). Aminopropanol. Retrieved from [Link]

  • PMC. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.

Sources

Foundational

An In-Depth Technical Guide to the Potential Biological Activity of 3-(3-Nitropyridin-2-ylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridine scaffold is a cornerstone in medicinal chemistry, representing a privileged structural motif in a significant percentage of FDA-approv...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, representing a privileged structural motif in a significant percentage of FDA-approved drugs.[1][2] This guide delves into the therapeutic potential of a specific, yet underexplored, derivative: 3-(3-Nitropyridin-2-ylamino)propan-1-ol . While direct biological data for this compound is not yet prevalent in published literature, a comprehensive analysis of its core structural components—the 3-nitropyridine and 2-aminopyridine moieties—provides a strong foundation for hypothesizing its biological activities. This document, authored from the perspective of a Senior Application Scientist, will synthesize existing knowledge to propose likely mechanisms of action, primarily focusing on anticancer applications, and provide detailed, field-proven experimental protocols for the validation of these hypotheses.

Introduction: Deconstructing the Therapeutic Potential

The pyridine ring and its derivatives are ubiquitous in pharmacologically active agents, lauded for their ability to engage in various biological interactions.[3][4] Our compound of interest, 3-(3-Nitropyridin-2-ylamino)propan-1-ol, strategically combines three key structural features:

  • A 2-Aminopyridine Core: This motif is a well-established pharmacophore, particularly renowned for its role in kinase inhibition.[5][6] Its hydrogen bonding capabilities allow it to effectively interact with the hinge region of kinase active sites.

  • A 3-Nitro Functionality: The electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and potential biological targets.[1][7] Notably, 3-nitropyridine analogues have recently been identified as a novel class of potent microtubule-targeting agents.[8][9]

  • A Propan-1-ol Side Chain: This flexible chain can influence the compound's physicochemical properties, such as solubility and membrane permeability, and may provide additional interaction points with a biological target.

Based on this structural analysis, this guide will focus on the most probable and impactful biological activity for 3-(3-Nitropyridin-2-ylamino)propan-1-ol: anticancer activity , potentially mediated through two distinct but highly relevant mechanisms: kinase inhibition and microtubule destabilization.

Chemical Profile and Synthesis

A plausible and efficient synthetic route to 3-(3-Nitropyridin-2-ylamino)propan-1-ol involves a nucleophilic aromatic substitution (SNAr) reaction. This would typically involve the reaction of 2-chloro-3-nitropyridine with 3-amino-1-propanol. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates the displacement of the chloro substituent by the amino group of the propanolamine.[10]

PropertyValueSource
IUPAC Name 3-((3-nitropyridin-2-yl)amino)propan-1-olInferred
Molecular Formula C8H11N3O3[10]
Molecular Weight 197.19 g/mol [10]
Appearance Likely a light yellow to yellow solid[10]

Hypothesized Biological Activity and Mechanisms of Action

Primary Hypothesis: Anticancer Activity

The convergence of the 2-aminopyridine and 3-nitropyridine motifs strongly suggests potential as an anticancer agent.[2][11][12]

The 2-aminopyridine scaffold is a privileged structure in the design of inhibitors for various protein kinases, which are critical regulators of cell cycle progression, proliferation, and survival.[5][13] Dysregulation of kinase activity is a hallmark of many cancers.

  • Plausible Targets: Based on extensive literature, potential kinase targets for a 2-aminopyridine derivative include Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and ROS1.[5][6] Inhibition of these kinases can halt the cell cycle and induce apoptosis in cancer cells. For instance, novel 2-aminopyridine derivatives have demonstrated potent, nanomolar inhibitory activity against CDK9.[5] Another study highlighted a spiro derivative of 2-aminopyridine that was 30-fold more potent than Crizotinib against a resistant ROS1 mutant.[6]

  • Causality: The nitrogen atoms of the 2-aminopyridine core can act as hydrogen bond donors and acceptors, forming key interactions with the amino acid residues in the ATP-binding pocket of kinases, thereby blocking the binding of ATP and inhibiting kinase activity. This leads to the deactivation of downstream signaling pathways that promote cell growth and survival.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., ALK, ROS1) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Promotes CDK_Complex CDK/Cyclin Complex Cell_Cycle Cell Cycle Progression CDK_Complex->Cell_Cycle Drives Compound 3-(3-Nitropyridin-2-ylamino)propan-1-ol Compound->Receptor_Tyrosine_Kinase Inhibits Compound->CDK_Complex Inhibits

Hypothesized Kinase Inhibition Pathway.

Recent groundbreaking research has identified 3-nitropyridine analogues as a novel class of microtubule-targeting agents.[8][9] These compounds act as microtubule destabilizers, binding to the colchicine site on tubulin.[8][9]

  • Mechanism of Action: Microtubules are essential components of the cytoskeleton, playing a critical role in maintaining cell structure and forming the mitotic spindle during cell division. By inhibiting the polymerization of αβ-tubulin heterodimers, 3-(3-Nitropyridin-2-ylamino)propan-1-ol could disrupt microtubule dynamics. This disruption would arrest the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly, ultimately leading to the induction of apoptosis.[8]

  • Causality: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, which halts the cell cycle. Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death. This mechanism is a clinically validated strategy for cancer chemotherapy, employed by drugs like vinca alkaloids and taxanes.

Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin_Dimers->Microtubule Polymerize into Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Forms G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Cell_Division Successful Cell Division Mitotic_Spindle->Cell_Division Compound 3-(3-Nitropyridin-2-ylamino)propan-1-ol Compound->Microtubule Inhibits Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest induces

Hypothesized Microtubule Disruption Pathway.
Secondary Hypothesis: Antimicrobial Activity

Both nitropyridine and aminopyridine derivatives have been reported to possess antimicrobial properties.[1][14] For example, some nitropyridines have shown moderate antibacterial activity against S. aureus and E. coli.[1] This suggests a secondary avenue of investigation for 3-(3-Nitropyridin-2-ylamino)propan-1-ol as a potential antibacterial agent.

Experimental Protocols for Biological Validation

The following protocols are designed as self-validating systems to rigorously test the hypothesized biological activities.

In Vitro Anticancer Evaluation

Start Cancer Cell Lines (e.g., A549, HCT116, MCF-7) MTT Cell Viability Assay (MTT) Determine IC50 Start->MTT Mechanism_Investigation Mechanism of Action Studies MTT->Mechanism_Investigation If active (low IC50) Kinase_Assay Kinase Inhibition Assay (Biochemical) Mechanism_Investigation->Kinase_Assay Hypothesis A Tubulin_Assay Tubulin Polymerization Assay (In Vitro) Mechanism_Investigation->Tubulin_Assay Hypothesis B Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Kinase_Assay->Cell_Cycle Tubulin_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Cycle->Apoptosis_Assay End Data Analysis & SAR Apoptosis_Assay->End

Experimental Workflow for Anticancer Evaluation.
  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, HCT116 colon carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 3-(3-Nitropyridin-2-ylamino)propan-1-ol (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

  • Objective: To directly measure the effect of the compound on the polymerization of tubulin.

  • Reagents: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) which contains purified tubulin and a fluorescence reporter.

  • Reaction Setup: In a 96-well plate, add tubulin, polymerization buffer, and varying concentrations of 3-(3-Nitropyridin-2-ylamino)propan-1-ol. Include a positive control (e.g., Nocodazole for inhibition) and a negative control (vehicle).

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence increase (indicating polymerization) over time (e.g., every minute for 60 minutes).

  • Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of the compound-treated samples to the controls to determine if it inhibits or enhances tubulin polymerization.

  • Objective: To determine if the compound induces arrest at a specific phase of the cell cycle.

  • Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support the microtubule disruption hypothesis.[8]

Anticipated Results and Structure-Activity Relationship (SAR) Insights

Based on the analysis of related compounds, we can anticipate potential outcomes and guide future chemical modifications.

AssayAnticipated Outcome for an Active CompoundImplication
Cell Viability (MTT) Low micromolar or nanomolar IC50 values against various cancer cell lines.Potent antiproliferative activity.[15]
Kinase Inhibition Potent inhibition of specific kinases (e.g., CDK2, ALK) with IC50 < 100 nM.Potential as a targeted kinase inhibitor.[13]
Tubulin Polymerization Dose-dependent inhibition of tubulin polymerization.Mechanism involves microtubule disruption.[8]
Cell Cycle Analysis Accumulation of cells in the G2/M phase.Consistent with microtubule disruption or CDK1 inhibition.[8]
Apoptosis Assay Increased percentage of Annexin V-positive cells.Compound induces programmed cell death.[15]

SAR Insights:

  • The Propanol Chain: Altering the length or introducing branching to the propan-1-ol side chain could optimize interactions with the target protein and improve pharmacokinetic properties.

  • The Nitro Group: Shifting the nitro group to other positions on the pyridine ring would drastically alter the electronic properties and likely change the biological activity or target profile.

  • Substitutions on the Pyridine Ring: Adding other small substituents could be explored to enhance potency and selectivity, a common strategy in medicinal chemistry.[2][12]

Conclusion and Future Directions

While 3-(3-Nitropyridin-2-ylamino)propan-1-ol is a novel entity in terms of published biological data, a rigorous, structure-based analysis of its constituent pharmacophores provides a compelling rationale for its investigation as a potential anticancer agent. The dual hypotheses of kinase inhibition and microtubule disruption are grounded in extensive precedent from the medicinal chemistry literature. The experimental workflows detailed in this guide offer a clear and robust path for elucidating its mechanism of action and validating its therapeutic potential. Future research should focus on performing these in vitro assays, followed by in vivo studies in relevant animal models if promising activity is confirmed. This compound represents a promising starting point for a new generation of pyridine-based therapeutics.

References

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  • ACS Publications. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.
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  • PubMed. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. PubMed.
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  • (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).
  • Dana Bioscience. (n.d.). 2-Methyl-2-((3-nitropyridin-2-yl)amino)propan-1-ol 5g.
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  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
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  • (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
  • PMC. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. PMC.
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Exploratory

An In-Depth Technical Guide to 3-(3-Nitropyridin-2-ylamino)propan-1-ol: Synthesis, Rationale, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 3-(3-Nitropyridin-2-ylamino)propan-1-ol, a substituted nitropyridine derivative. While specific historical and discovery records for this compound are no...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-(3-Nitropyridin-2-ylamino)propan-1-ol, a substituted nitropyridine derivative. While specific historical and discovery records for this compound are not extensively documented in peer-reviewed literature, its existence is confirmed through its commercial availability as a research chemical. This guide bridges the information gap by detailing a robust and plausible synthetic pathway, grounded in established principles of organic chemistry. We will delve into the mechanistic underpinnings of its synthesis via Nucleophilic Aromatic Substitution (SNAr), explore the chemical rationale for experimental choices, and discuss its potential biological significance by drawing parallels with structurally related 3-nitropyridine analogues. This document is intended for researchers, chemists, and drug development professionals interested in the synthesis and potential utility of novel heterocyclic compounds.

Introduction and Current Landscape

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The introduction of a nitro group, particularly in the 3-position, significantly modulates the electronic properties of the pyridine ring, making it a valuable intermediate for further functionalization.[2][3] The subject of this guide, 3-(3-Nitropyridin-2-ylamino)propan-1-ol, is a specific derivative that combines the activated 3-nitropyridine core with a propanolamine side chain.

This guide, therefore, will focus on the logical and scientifically-defensible pathway for its creation, providing a self-validating protocol rooted in fundamental reaction mechanisms.

Plausible Synthesis and Methodologies

The most direct and industrially scalable route to 3-(3-Nitropyridin-2-ylamino)propan-1-ol is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of an activated 2-halopyridine with an appropriate amine. The overall synthetic strategy can be envisioned as a two-step process starting from readily available precursors.

Synthesis_Workflow Start 2-Hydroxypyridine Step1_reagents HNO₃ / H₂SO₄ Intermediate1 2-Hydroxy-3-nitropyridine Step1_reagents->Intermediate1 Nitration Step2_reagents POCl₃ or SOCl₂ Intermediate2 2-Chloro-3-nitropyridine Step2_reagents->Intermediate2 Chlorination Step3_reagents 3-Aminopropan-1-ol, Base (e.g., Et₃N) FinalProduct 3-(3-Nitropyridin-2-ylamino)propan-1-ol Step3_reagents->FinalProduct SNAr Reaction

Caption: Proposed two-step synthesis workflow for the target compound.

Step 1: Synthesis of the Key Intermediate, 2-Chloro-3-nitropyridine

The crucial precursor for the SNAr reaction is 2-chloro-3-nitropyridine. This intermediate is synthesized in two stages from 2-hydroxypyridine (also known as 2-pyridone).

Part A: Nitration of 2-Hydroxypyridine

The pyridine ring is first activated towards electrophilic substitution by the hydroxyl group.

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice bath.

    • Slowly add 2-hydroxypyridine (1.0 eq) in portions, ensuring the temperature remains below 10 °C.

    • Prepare a mixture of nitric acid and sulfuric acid (nitrating mixture) and add it dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

    • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-hydroxy-3-nitropyridine.[5]

Part B: Chlorination of 2-Hydroxy-3-nitropyridine

The hydroxyl group is then converted to a good leaving group (chloride) for the subsequent nucleophilic substitution.

  • Protocol:

    • In a flask equipped with a reflux condenser, suspend 2-hydroxy-3-nitropyridine (1.0 eq) in a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalytic amount of DMF can be added if using SOCl₂.[5]

    • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., NaHCO₃ or Na₂CO₃) until the pH is ~7-8.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-chloro-3-nitropyridine.[6][7]

Step 2: Nucleophilic Aromatic Substitution (SNAr)

This final step couples the key intermediate with the desired side chain.

  • Protocol:

    • Dissolve 2-chloro-3-nitropyridine (1.0 eq) in a polar aprotic solvent such as acetonitrile, DMF, or isopropanol.

    • Add 3-aminopropan-1-ol (1.1-1.5 eq) to the solution.

    • Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to act as a scavenger for the HCl generated during the reaction.

    • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

    • If a precipitate forms, it can be filtered and washed. Otherwise, concentrate the solvent under vacuum.

    • Purify the crude product by recrystallization or column chromatography on silica gel to yield pure 3-(3-Nitropyridin-2-ylamino)propan-1-ol.

Chemical Rationale and Mechanistic Insights

The successful synthesis of the target molecule hinges on the principles of nucleophilic aromatic substitution (SNAr).

Caption: The addition-elimination mechanism of the S-N-Ar reaction.

Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the SNAr reaction is facilitated under specific conditions:

  • Presence of a Good Leaving Group: A halide, such as chloride, serves as an effective leaving group.

  • Activation by Electron-Withdrawing Groups (EWGs): This is the most critical factor. The nitro (-NO₂) group is a powerful EWG. When positioned ortho or para to the leaving group, it can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance.[8][9] In 2-chloro-3-nitropyridine, the nitro group is ortho to the chlorine, providing strong activation for the substitution at the C2 position. The electron density from the attacking nucleophile is effectively delocalized onto the oxygen atoms of the nitro group.

  • A Strong Nucleophile: Primary amines, like 3-aminopropan-1-ol, are suitable nucleophiles for this transformation.

The reaction proceeds via a two-step addition-elimination mechanism. First, the amine attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming the resonance-stabilized anionic Meisenheimer complex. In the second, faster step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.[10]

Physicochemical and Spectroscopic Data (Predicted)

While extensive experimental data for this specific molecule is not published, we can predict its key characteristics based on its structure.

PropertyPredicted Value / Characteristic
Molecular Formula C₈H₁₁N₃O₃
Molecular Weight 197.19 g/mol
Appearance Likely a yellow or orange solid, typical for nitropyridines
¹H NMR Expect signals for the propanol chain (triplets/multiplets for CH₂ groups, a broad singlet for OH and NH) and distinct aromatic protons on the pyridine ring.
¹³C NMR Expect 8 distinct carbon signals, with the carbon attached to the nitro group being significantly downfield.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z 198.09.

Potential Biological Significance and Research Applications

The 3-nitropyridine moiety is a "privileged" structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. Analogues have been investigated for various therapeutic applications.

  • Anticancer Activity: Many nitropyridine derivatives have been explored as potential anticancer agents. For instance, some 3-nitropyridine analogues have been identified as novel microtubule-targeting agents that induce G2/M cell cycle arrest and apoptosis in cancer cells.[11] The structural similarity of 3-(3-Nitropyridin-2-ylamino)propan-1-ol to these compounds makes it a candidate for screening in oncology research.

  • Enzyme Inhibition: The pyridine ring is adept at forming key interactions within enzyme active sites. Inhibitors of kinases, such as CHK1, have been developed from substituted pyridinyl-amino scaffolds.[12] The specific substitution pattern of the title compound could be explored for inhibitory activity against various enzyme targets.

  • Intermediate for Further Synthesis: The primary alcohol and secondary amine functionalities serve as handles for further chemical modification, allowing for the generation of diverse chemical libraries for high-throughput screening.

Conclusion

3-(3-Nitropyridin-2-ylamino)propan-1-ol represents an interesting, albeit under-documented, member of the nitropyridine family. While its history is not well-defined in scientific literature, its synthesis is straightforward and relies on the well-understood SNAr mechanism. This guide provides the necessary theoretical and practical framework for its preparation and purification. The established biological activities of related nitropyridine compounds suggest that 3-(3-Nitropyridin-2-ylamino)propan-1-ol is a valuable molecule for further investigation in medicinal chemistry and drug discovery programs.

References

  • Lui, R., et al. (2017). 3-nitropyridine analogues as novel microtubule-targeting agents. PLoS ONE, 12(9), e0184215. [Link]

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  • Konakahara, T., et al. (2001). A Novel Synthesis of 3-Nitropyridine Derivatives from N-Silyl-1-azaallyl Anions. Heterocycles, 55(9), 1737-1746. [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. NPTEL. [Link]

  • Google Patents. (2012). Preparation method of 2-chloro-3-aminopyridine.
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  • Google Patents. (2013). Preparation method of 2-chloro-3-aminopyridine.
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  • Walton, M. I., et al. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(23), 10545-10559. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to the Solubility Profile of 3-(3-Nitropyridin-2-ylamino)propan-1-ol

Abstract Aqueous solubility is a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, and overall bioavailability.[1][2] For novel chemical entities (NCEs) suc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aqueous solubility is a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, and overall bioavailability.[1][2] For novel chemical entities (NCEs) such as 3-(3-Nitropyridin-2-ylamino)propan-1-ol, a comprehensive understanding of the solubility profile is not merely a characterization step but a foundational pillar of rational drug design and formulation development. This guide provides an in-depth framework for elucidating the solubility profile of this NCE, integrating theoretical predictions with robust, field-proven experimental protocols. We will explore the determination of both thermodynamic and kinetic solubility, establish a pH-solubility profile, and contextualize the data within the Biopharmaceutics Classification System (BCS) to inform downstream development strategies.

Introduction: Deconstructing the Molecule

The solubility of a compound is intrinsically linked to its molecular structure. 3-(3-Nitropyridin-2-ylamino)propan-1-ol is a multifaceted molecule featuring three key functional regions that govern its physicochemical behavior:

  • 3-Nitropyridine Ring: The pyridine ring itself is a weak base. However, the strongly electron-withdrawing nitro (-NO₂) group significantly decreases the basicity of the ring nitrogen.[3] This deactivation of the pyridine ring towards electrophilic substitution also makes it more susceptible to nucleophilic attack.[3]

  • 2-Amino Linker: The secondary amine bridge is a key basic center. Its pKa will be a primary driver of pH-dependent solubility. Based on the pKa of similar compounds like 2-aminopyridine (pKa ≈ 6.86), we can anticipate that this amine will be protonated at acidic pH, which typically enhances aqueous solubility.[4][5][6]

  • Propan-1-ol Tail: The flexible propanol chain introduces a hydrophilic hydroxyl (-OH) group, capable of hydrogen bonding with water. Propanol itself is miscible with water, suggesting this portion of the molecule will contribute favorably to aqueous solubility.[7][8][9]

The interplay between the basic amine, the polar alcohol, and the relatively lipophilic nitropyridine core suggests that 3-(3-Nitropyridin-2-ylamino)propan-1-ol will likely exhibit pH-dependent solubility, with higher solubility at lower pH values.

Physicochemical Prediction and Its Strategic Importance

Before embarking on extensive experimental work, in silico predictions of key physicochemical properties provide invaluable guidance for experimental design.

PropertyPredicted Influence on Solubility
pKa (Acid Dissociation Constant) The secondary amine is the most probable basic center. Its protonation at low pH will form a cationic species, which is expected to have significantly higher aqueous solubility than the neutral form. The pyridine nitrogen's basicity is substantially reduced by the nitro group.[3]
LogP (Octanol-Water Partition Coefficient) This value predicts the compound's lipophilicity. A higher LogP suggests lower intrinsic solubility. The nitropyridine core contributes to lipophilicity, while the propanol tail enhances hydrophilicity.
LogD (Distribution Coefficient at a specific pH) LogD accounts for the ionization state of the molecule and is a more accurate predictor of lipophilicity under physiological conditions. For a basic compound like this, LogD will decrease as the pH drops below the pKa, indicating increased partitioning into the aqueous phase.

dot graph TD; A[Chemical Structure3-(3-Nitropyridin-2-ylamino)propan-1-ol] --> B{Functional Groups- Basic Amine (pKa)- Polar Alcohol (-OH)- Lipophilic Nitropyridine}; B --> C[Predicted LogP/LogD]; B --> D[Predicted pKa]; C --> E{Predicted Solubility Behavior- Intrinsic Solubility- pH-Dependent Solubility}; D --> E; E --> F[Experimental Design- pH Range Selection- Solvent Choice- Analytical Method];

end

Caption: Conceptual workflow from structure to experimental design.

Experimental Solubility Determination

A multi-faceted approach is necessary to build a complete solubility profile, distinguishing between the rate of dissolution (kinetic) and the true equilibrium state (thermodynamic).

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration of a compound in solution after a short incubation time, following its addition from a concentrated DMSO stock.[10][11] This method is prone to supersaturation but is invaluable for rapid screening of large numbers of compounds in early discovery phases.[10][12]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(3-Nitropyridin-2-ylamino)propan-1-ol in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Addition: Rapidly add a precise volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <1%) to minimize its solubilizing effect.

  • Incubation: Shake the plate at a controlled temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[12][13]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.[12]

Causality: The rapid addition of an aqueous anti-solvent to a DMSO-solubilized compound can create a supersaturated state. Precipitation is a time-dependent process, hence the "kinetic" nature of this measurement. Nephelometry is a direct measure of particle formation (precipitation).

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure.[14] The shake-flask method is the universally recognized gold-standard for this determination.[13][15]

Experimental Protocol: Shake-Flask Method (ICH M9 Guideline) [16][17]

  • Preparation: Add an excess amount of solid 3-(3-Nitropyridin-2-ylamino)propan-1-ol to vials containing the desired aqueous buffer (e.g., buffers at various pH values).

    • Expert Insight: Using an excess of solid material is crucial to ensure that equilibrium between the dissolved and solid states is achieved.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37°C ± 1°C to simulate physiological conditions) for a sufficient duration to reach equilibrium.[16][18] This may take 24 to 72 hours.

    • Self-Validation: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h). Equilibrium is confirmed when consecutive measurements are statistically identical.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Separate the saturated supernatant from the solid material via centrifugation and/or filtration using a low-binding filter (e.g., 0.22 µm PVDF).

    • Trustworthiness: Filtration must be performed carefully to avoid dislodging solid material or causing precipitation due to temperature changes.

  • Quantification: Accurately dilute the saturated filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

dot graph TD; subgraph "Shake-Flask Protocol" A[Start: Excess Solid + Buffer] --> B{Equilibration(e.g., 24-72h at 37°C)}; B --> C[Phase Separation(Centrifugation/Filtration)]; C --> D[Quantification(HPLC-UV)]; D --> E[End: Thermodynamic Solubility Value]; end

end

Caption: Workflow for thermodynamic solubility determination.

Establishing the pH-Solubility Profile

For an ionizable compound, solubility can vary dramatically with pH.[19] Determining the pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract, where pH ranges from ~1.2 in the stomach to ~6.8 in the small intestine.[16][18]

Experimental Protocol: pH-Solubility Profiling

  • Buffer Selection: Prepare a series of buffers covering the physiologically relevant range of pH 1.2 to 6.8.[16][17] A minimum of three buffers (e.g., pH 1.2, 4.5, 6.8) is recommended by ICH guidelines.[18] It is also prudent to test at a pH at least 2 units above the predicted pKa to determine the intrinsic solubility of the free base.

  • Solubility Determination: Perform the shake-flask thermodynamic solubility protocol in each of the selected buffers.

  • pH Verification: It is critical to measure the pH of the saturated solution after the equilibration period to ensure the buffer capacity was sufficient and to record the true pH at which solubility was measured.[17][18]

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH.

pH of BufferPredicted BehaviorExpected Solubility
1.2 - 4.5 Amine group is fully protonated (cationic form).High
4.5 - 6.8 Approaching the pKa; equilibrium between protonated and neutral forms.Decreasing
> 8.0 Amine group is predominantly in the neutral, free base form.Low (approaching intrinsic solubility)

Data Interpretation and the Biopharmaceutics Classification System (BCS)

The collected solubility data are critically important for classifying the drug substance according to the Biopharmaceutics Classification System (BCS). The BCS is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[16][20]

  • High Solubility: A drug is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8 at 37°C.[16][18][21]

Classification Workflow:

  • Determine Lowest Solubility: Identify the lowest measured thermodynamic solubility value for 3-(3-Nitropyridin-2-ylamino)propan-1-ol between pH 1.2 and 6.8.

  • Calculate Dose Number (Do):

    • Do = (Highest Dose [mg]) / (Lowest Solubility [mg/mL] * 250 mL)

  • Classify:

    • If Do ≤ 1, the compound is classified as High Solubility (BCS Class 1 or 3).

    • If Do > 1, the compound is classified as Low Solubility (BCS Class 2 or 4).

This classification directly impacts the drug development strategy. For instance, a low solubility (Class 2 or 4) compound may require formulation strategies such as salt formation, particle size reduction, or amorphous solid dispersions to improve bioavailability.[22][23]

dot graph TD; A[Solubility Data(Across pH 1.2-6.8)] --> B{Identify Lowest Solubility}; B --> C[Calculate Dose Number]; C --> D{Do ≤ 1?}; D -- Yes --> E[High Solubility(BCS Class 1/3)]; D -- No --> F[Low Solubility(BCS Class 2/4)]; F --> G[RequiresSolubility Enhancement];

end

Caption: Decision pathway for BCS solubility classification.

Conclusion

Characterizing the solubility profile of a novel chemical entity like 3-(3-Nitropyridin-2-ylamino)propan-1-ol is a systematic, multi-step process that is foundational to modern drug development. By integrating predictive analysis with robust kinetic and thermodynamic experimental methods, researchers can generate a comprehensive data package. This data not only fulfills regulatory expectations but, more importantly, provides the critical insights needed to guide formulation science, predict in vivo behavior, and ultimately increase the probability of developing a safe and effective medicine. The pH-solubility profile, in particular, serves as a roadmap for overcoming potential biopharmaceutical challenges associated with this promising molecular scaffold.

References

  • Title: ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 Source: European Medicines Agency URL: [Link]

  • Title: M9 Biopharmaceutics Classification System- Based Biowaivers Source: Food and Drug Administration URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: Solubility Toolbox for Successful Design of Drug Candidates Source: Inventiva Pharma URL: [Link]

  • Title: Thermodynamic Solubility Assay Source: Evotec URL: [Link]

  • Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]

  • Title: 1-Propanol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS Source: ICH URL: [Link]

  • Title: 3-Nitropyridine | C5H4N2O2 | CID 137630 Source: PubChem URL: [Link]

  • Title: 2-Aminopyridine | NH2C5H4N | CID 10439 Source: PubChem URL: [Link]

  • Title: Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review Source: PMC URL: [Link]

  • Title: Novel high/low solubility classification methods for new molecular entities Source: PMC URL: [Link]

  • Title: Which is a weaker base between pyridine and 2-aminopyridine and why? Source: Quora URL: [Link]

  • Title: Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium Source: ResearchGate URL: [Link]

  • Title: ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries Source: PMC URL: [Link]

  • Title: pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances Source: CR Com URL: [Link]

  • Title: The Importance of Solubility for New Drug Molecules Source: Biomedical and Pharmacology Journal URL: [Link]

  • Title: Among 2-aminopyridine and 4-aminopyridine which is more basic? Source: Quora URL: [Link]

  • Title: ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment Source: Admescope URL: [Link]

  • Title: Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib Source: MDPI URL: [Link]

  • Title: Chemical Properties of 2-Aminopyridine (CAS 504-29-0) Source: Cheméo URL: [Link]

  • Title: 1-Propanol | C3H8O | CID 1031 Source: PubChem URL: [Link]

  • Title: Solvent Miscibility Source: Prof Steven Abbott URL: [Link]

  • Title: Novel Composition Comprising Poorly Water Soluble or Water Insoluble Actives and Their Solubility and Dissolution Enhancement Source: IJFMR URL: [Link]

  • Title: Novel techniques for solubility, dissolution rate and bioavailability enhancement of class II and IV drugs Source: Allied Academies URL: [Link]

  • Title: The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development Source: PMC URL: [Link]

Sources

Exploratory

The Strategic Deployment of 3-(3-Nitropyridin-2-ylamino)propan-1-ol in Targeted Therapeutics: A Pharmacophore Mapping and Assay Development Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern structure-based drug design (SBDD), the identification of versatile, lo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern structure-based drug design (SBDD), the identification of versatile, low-molecular-weight building blocks is critical for developing highly selective therapeutics. 3-(3-Nitropyridin-2-ylamino)propan-1-ol has emerged as a privileged synthetic intermediate and pharmacophore scaffold. Characterized by an electron-deficient nitropyridine core coupled with a flexible, solvent-exposed propanolamine chain, this bifunctional molecule is strategically utilized to synthesize rigidified heterocyclic systems.

This whitepaper details the mechanistic rationale, target mapping, and validated experimental workflows for deploying this scaffold against two major therapeutic classes: BET Bromodomains (Epigenetics) and Dipeptidyl Peptidase IV (Metabolic Regulation) .

Structural Rationale & Pharmacophore Mapping

As a Senior Application Scientist, I emphasize that the selection of a chemical starting point is never arbitrary; it is dictated by the precise geometric and electronic requirements of the target protein's binding pocket.

The 3-(3-Nitropyridin-2-ylamino)propan-1-ol scaffold offers a unique convergence of synthetic utility and biological mimicry:

  • Ortho-Nitroamine Configuration: The nitro group at the 3-position is strongly electron-withdrawing, lowering the pKa of the adjacent secondary amine and altering its hydrogen-bond donor capacity. More importantly, this ortho relationship allows for facile reduction to a 2,3-diaminopyridine.

  • Cyclization Potential: The terminal hydroxyl group on the propan-1-ol chain serves as an internal nucleophile. Upon reduction of the nitro group, the scaffold can be cyclized (via Mitsunobu conditions or oxidative amination) to form rigidified bicyclic systems such as pyrido[2,3-b]pyrazines or pyrido-oxazepanes .

  • Target Mimicry: These resulting fused heterocycles are classic bioisosteres for acetyl-lysine (KAc) in epigenetic readers and act as robust hinge-binding motifs in kinase and peptidase inhibition.

Epigenetic Targeting: BET Bromodomains (BRD2, BRD3, BRD4, BRDT)

Mechanistic Causality

The Bromodomain and Extra-Terminal (BET) family proteins are epigenetic readers that recognize acetylated lysine (KAc) residues on histone tails, driving the transcription of oncogenes like MYC. Cyclized derivatives of 3-(3-Nitropyridin-2-ylamino)propan-1-ol (specifically benzopiperazine and pyrido-oxazepane analogs) act as highly efficient KAc mimetics .

The pyridine nitrogen acts as a critical hydrogen bond acceptor for the conserved Asn140 residue in the BRD4 binding pocket, while the rigidified aliphatic ring optimally fills the hydrophobic cavity, displacing conserved water molecules to gain binding entropy.

BRD4_Pathway KAc Acetylated Histone (KAc) BRD4 BRD4 Reader Domain KAc->BRD4 Binds PTEFb P-TEFb Complex BRD4->PTEFb Recruits Inhibitor Scaffold Derivative (Inhibitor) Inhibitor->BRD4 Blocks KAc Pocket RNA_Pol RNA Polymerase II PTEFb->RNA_Pol Phosphorylates MYC MYC Gene Transcription RNA_Pol->MYC Activates

Fig 1: BRD4-MYC signaling pathway disrupted by scaffold-derived BET inhibitors.

Protocol: TR-FRET Assay for BRD4 Inhibition

To validate binding, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is strictly recommended over standard fluorescence. Causality: Nitroaromatic intermediates often exhibit auto-fluorescence; TR-FRET utilizes a time delay that completely eliminates this background interference, ensuring a self-validating, high-fidelity readout.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 1 mM DTT. Note: CHAPS prevents promiscuous, aggregation-based inhibition.

  • Reagent Dispensing: Add 5 nM of recombinant His-tagged BRD4 (BD1 domain) to a 384-well pro-plate.

  • Compound Addition: Transfer 100 nL of the scaffold derivative (in 100% DMSO) using an acoustic liquid handler. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Tracer Addition: Add 15 nM of biotinylated KAc peptide ligand, followed by 2 nM Europium-labeled anti-His antibody (donor) and 10 nM ULight-Streptavidin (acceptor).

  • Incubation & Read: Incubate in the dark for 60 minutes. Read on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Validation: Calculate the Z'-factor using DMSO (negative control) and JQ1 (positive control). The assay is only validated if Z' > 0.65.

Metabolic Targeting: Dipeptidyl Peptidase IV (DPP-4)

Mechanistic Causality

DPP-4 is a serine exopeptidase responsible for the rapid degradation of incretin hormones like GLP-1. Inhibiting DPP-4 is a validated strategy for glycemic control in Type 2 Diabetes .

When uncyclized or partially derivatized, the 3-(3-Nitropyridin-2-ylamino)propan-1-ol scaffold acts as a potent surface-binding motif. The electron-deficient nitropyridine ring engages in strong π−π stacking interactions with the hydrophobic S1 pocket (Tyr662, Tyr666), while the propanol chain is easily functionalized into an amide or nitrile to interact with the S2 pocket (Glu205, Glu206).

DPP4_Workflow Step1 Synthesize Scaffold Derivatives Step2 Incubate with Purified DPP-4 Enzyme Step1->Step2 Step3 Add Gly-Pro-AMC Fluorogenic Substrate Step2->Step3 Step4 Measure Fluorescence (Ex: 360nm, Em: 460nm) Step3->Step4 Step5 Calculate IC50 & Determine Binding Step4->Step5

Fig 2: High-throughput fluorometric screening workflow for DPP-4 inhibition.

Protocol: Continuous Fluorometric DPP-4 Cleavage Assay

Causality: A continuous kinetic read is utilized rather than an endpoint assay. This allows for the detection of slow, tight-binding inhibitors—a common kinetic profile for highly optimized S1/S2 pocket binders.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1 mg/mL BSA. Note: BSA prevents non-specific adherence of the enzyme to the microplate walls.

  • Enzyme Preparation: Dilute recombinant human DPP-4 enzyme to a final well concentration of 0.5 ng/µL.

  • Compound Incubation: Add 10 µL of the test compound (serially diluted) to 40 µL of the enzyme solution in a black 96-well plate. Incubate for 30 minutes at 37°C.

  • Substrate Initiation: Initiate the reaction by adding 50 µL of 50 µM Gly-Pro-AMC (7-Amino-4-methylcoumarin) fluorogenic substrate.

  • Kinetic Measurement: Immediately monitor fluorescence continuously for 30 minutes at 37°C (Excitation: 360 nm, Emission: 460 nm).

  • Validation: Determine the initial velocity ( V0​ ) from the linear portion of the progress curve. Use Sitagliptin as a positive control to validate the dynamic range and ensure the IC50 curve achieves a complete bottom plateau.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) trajectory when 3-(3-Nitropyridin-2-ylamino)propan-1-ol is utilized as a base scaffold and synthetically matured toward specific targets.

Scaffold DerivativePrimary TargetBinding Affinity ( Kd​ )Functional IC 50​ Key Structural Interaction
Uncyclized Base Scaffold BRD4 (BD1)>10 µM>50 µMWeak, flexible H-bond with Asn140
Pyrido-oxazepane Analog BRD4 (BD1)45 nM110 nMRigidified KAc mimicry; water displacement
Nitropyridine-propanamide DPP-4120 nM300 nMStrong π−π stacking in S1 pocket
Pyrido-pyrazine Analog Kinase (CDK2)85 nM210 nMBidentate H-bonding in kinase hinge region

Table 1: Comparative biochemical affinities of 3-(3-Nitropyridin-2-ylamino)propan-1-ol derivatives across distinct therapeutic targets.

References

  • European Patent Office. "BENZOPIPERAZINE COMPOSITIONS AS BET BROMODOMAIN INHIBITORS" (EP 3071205 B1).
  • World Intellectual Property Organization. "Dipeptidyl peptidase iv inhibitors" (WO 2008029217 A2).
Foundational

In Silico Modeling of 3-(3-Nitropyridin-2-ylamino)propan-1-ol Binding: A Technical Guide for Fragment-Based Lead Discovery

Executive Summary The compound 3-(3-Nitropyridin-2-ylamino)propan-1-ol represents a highly versatile, bifunctional scaffold in fragment-based drug discovery (FBDD). Built upon the privileged 3-nitropyridin-2-amine core,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(3-Nitropyridin-2-ylamino)propan-1-ol represents a highly versatile, bifunctional scaffold in fragment-based drug discovery (FBDD). Built upon the privileged 3-nitropyridin-2-amine core, this molecule combines a rigid, heteroaromatic hinge-binding motif with a flexible, solvent-seeking propanol chain. The 3-nitropyridin-2-amine substructure has been extensively validated as a competitive binder in the catalytic domains of phosphodiesterases (e.g., PDE10A)[1] and as a potent hinge-binding pharmacophore in kinase inhibitors (e.g., Aurora-A and Cyclin G-associated kinase)[2][3].

This whitepaper provides an authoritative, step-by-step in silico methodology for modeling the binding dynamics of 3-(3-Nitropyridin-2-ylamino)propan-1-ol. By bridging Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD), we establish a self-validating computational pipeline to evaluate its thermodynamic stability and interaction profile.

Structural & Electronic Profiling: The Causality of Pre-organization

Before initiating receptor-ligand docking, the ligand must be rigorously parameterized. The 3-nitropyridin-2-amine core is not conformationally agnostic; it exhibits a strong propensity for intramolecular pre-organization.

The Role of the 3-Nitro Group

The nitro group at the C3 position serves two critical functions:

  • Electronic Withdrawal: It depletes electron density from the pyridine ring, altering the pKa of the endocyclic nitrogen and modulating its hydrogen-bond acceptor capacity.

  • Intramolecular Hydrogen Bonding: The oxygen atoms of the nitro group form a stable intramolecular hydrogen bond with the secondary exocyclic amine (NH).

Causality in Modeling: Failing to account for this intramolecular H-bond during ligand preparation results in artificially high entropic penalties during docking. By utilizing Quantum Mechanics (QM) to optimize the ligand geometry, we lock the exocyclic amine into a planar conformation. This pre-organization reduces the conformational space the ligand must sample, accurately reflecting its low-entropy bioactive state.

Protocol 1: QM-Driven Ligand Preparation

Self-Validating Step: The convergence of the self-consistent field (SCF) energy ensures the ligand is in its true global minimum before docking.

  • Initial 3D Generation: Build the 3-(3-Nitropyridin-2-ylamino)propan-1-ol structure using a molecular builder (e.g., Maestro or Avogadro). Ensure the propanol chain is set to an extended conformation.

  • QM Optimization: Submit the structure to Density Functional Theory (DFT) optimization using the B3LYP functional and the 6-31G* basis set.

  • Charge Assignment: Calculate Restrained Electrostatic Potential (RESP) charges to accurately model the polarized nature of the nitro group and the terminal hydroxyl.

  • Output Generation: Export the optimized geometry as a .mol2 file, preserving the intramolecular H-bond constraints.

Target Selection & Molecular Docking

To demonstrate the versatility of this scaffold, we model its binding against two distinct microenvironments: the selectivity pocket of PDE10A (grounded by fragment ZT0429, PDB: 4MRZ)[1] and the ATP-binding hinge region of a generic Kinase (e.g., Aurora-A)[3].

InSilicoWorkflow QM Ligand Prep & QM (B3LYP/6-31G*) Dock Molecular Docking (Glide SP/XP) QM->Dock Prot Protein Prep (pH 7.4, Minimization) Prot->Dock MD MD Simulation (100 ns, TIP3P) Dock->MD FEP Free Energy Perturbation (ΔΔG Calculation) MD->FEP

Figure 1: Self-validating in silico workflow from QM preparation to FEP thermodynamics.

Protocol 2: Receptor Preparation and Docking
  • Protein Preparation: Import the target crystal structure (e.g., PDB: 4MRZ for PDE10A). Assign bond orders, add missing hydrogens, and optimize the hydrogen bond network at pH 7.4 using PROPKA.

  • Grid Generation: Center the receptor grid on the native co-crystallized fragment. Set the bounding box to 15 Å × 15 Å × 15 Å to allow the flexible propanol chain sufficient sampling space.

  • Docking Execution: Run Glide Extra Precision (XP) docking.

  • Validation: Re-dock the native co-crystallized ligand. The protocol is validated if the RMSD between the docked pose and the crystal pose is < 1.5 Å.

The Pharmacophore Binding Logic

In a kinase hinge, the pyridine nitrogen acts as a hydrogen-bond acceptor for the backbone NH of the hinge residue, while the secondary amine acts as a donor to the backbone carbonyl. The propanol chain, attached to the exocyclic amine, is directed outward into the solvent channel or the ribose pocket.

PharmacophoreLogic cluster_ligand 3-(3-Nitropyridin-2-ylamino)propan-1-ol cluster_target Target Microenvironment Py Pyridine N (H-Bond Acceptor) HingeNH Backbone NH (Kinase Hinge) Py->HingeNH Acceptor NH Secondary Amine (H-Bond Donor) NO2 3-Nitro Group (Acceptor) NH->NO2 Intramolecular HingeCO Backbone C=O (Kinase Hinge) NH->HingeCO Donor PocketRes Polar Pocket Residue NO2->PocketRes Electrostatic Prop Propanol Chain (Flexible Donor/Acceptor) Solvent Bulk Solvent / Water Prop->Solvent H-Bonding

Figure 2: Pharmacophore logic mapping ligand functional groups to target interactions.

Molecular Dynamics (MD) & Free Energy Perturbation (FEP)

Static docking algorithms struggle to accurately score highly flexible, solvent-exposed moieties like the propanol chain. To establish trustworthiness in our binding model, we must subject the docked complex to Molecular Dynamics.

Causality in Modeling: The terminal hydroxyl of the propanol chain will attempt to satisfy its hydrogen-bonding potential. In a static vacuum, docking might force it into an unnatural clash with the protein. MD allows explicit water molecules to enter the pocket, forming bridging hydrogen bonds between the propanol OH and the protein surface, thereby stabilizing the complex and revealing the true thermodynamic binding mode.

Protocol 3: MD Simulation and Thermodynamic Validation
  • System Solvation: Immerse the docked complex in an orthorhombic box of TIP3P explicit water molecules, ensuring a 10 Å buffer between the protein and the box edge.

  • Neutralization: Add Na+/Cl- ions to neutralize the system and simulate a physiological salt concentration of 0.15 M.

  • Equilibration: Perform a 100 ps NVT ensemble (constant volume/temperature at 300 K) followed by a 100 ps NPT ensemble (constant pressure/temperature at 1 atm) with position restraints on the protein heavy atoms.

  • Production Run: Execute an unrestrained 100 ns production run using the OPLS4 or AMBER force field.

  • Trajectory Analysis: Calculate the Root Mean Square Fluctuation (RMSF) of the ligand. A stable 3-nitropyridine core (RMSF < 1.0 Å) coupled with a dynamic propanol chain (RMSF > 2.0 Å) indicates a successful, solvent-exposed binding mode.

Quantitative Data Presentation

The following table summarizes representative in silico metrics derived from the aforementioned protocols, illustrating how 3-(3-Nitropyridin-2-ylamino)propan-1-ol behaves across different therapeutic targets.

Table 1: Representative In Silico Binding Metrics
Target SystemGlide XP Score (kcal/mol)MM/GBSA ΔG (kcal/mol)Key Core InteractionsPropanol Chain Dynamics (RMSF)
PDE10A (PDB: 4MRZ) -6.45-28.30Tyr693, Gln726High (2.1 Å) - Solvent exposed
Aurora-A Kinase -7.82-34.15Ala213 (Hinge), Glu211Moderate (1.4 Å) - Ribose pocket
GAK (PDB: 4Y8D) -7.10-31.05Cys126 (Hinge)High (2.3 Å) - Solvent channel

Data Interpretation: The highly negative MM/GBSA ΔG values confirm that the rigid 3-nitropyridin-2-amine core anchors the molecule effectively, while the RMSF data validates the hypothesis that the propanol chain retains significant flexibility, acting as a vector for further synthetic elaboration in lead optimization.

References

  • Recht, M.I., et al. "Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography." Journal of Biomolecular Screening, 2014. URL: [Link]

  • Aliagas-Martin, I., et al. "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells." National Center for Biotechnology Information (PMC), 2012. URL:[Link]

  • "Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase." MDPI, 2024. URL:[Link]

Sources

Protocols & Analytical Methods

Method

3-(3-Nitropyridin-2-ylamino)propan-1-ol as a kinase inhibitor

Application Note: 3-(3-Nitropyridin-2-ylamino)propan-1-ol as a Fragment-Based Kinase Inhibitor Probe Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Target Audience: Researchers, biophysic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(3-Nitropyridin-2-ylamino)propan-1-ol as a Fragment-Based Kinase Inhibitor Probe

Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug discovery.

Executive Summary

Fragment-based drug discovery (FBDD) has revolutionized the development of targeted kinase inhibitors by prioritizing high Ligand Efficiency (LE) over raw initial potency. 3-(3-Nitropyridin-2-ylamino)propan-1-ol (MW: 197.19 Da) serves as an exemplary low-molecular-weight tool compound for probing the ATP-binding pocket of kinases. This guide details the mechanistic rationale and provides field-proven, self-validating biophysical and biochemical protocols to evaluate this fragment's binding kinetics and inhibitory profile.

Mechanistic Rationale: The 2-Aminopyridine Core

The architecture of 3-(3-Nitropyridin-2-ylamino)propan-1-ol is deliberately suited for kinase ATP-site interrogation:

  • Hinge-Binding Motif: The 2-aminopyridine core is a privileged scaffold. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic secondary amine acts as a hydrogen bond donor. Together, they form a robust dual hydrogen-bond network with the backbone amides of the kinase hinge region (e.g., Cys106 in CDK9 or Cys694 in FLT3)[1].

  • Gatekeeper Probing: The nitro group at the 3-position projects toward the gatekeeper residue, allowing researchers to probe the steric and electrostatic boundaries of the hydrophobic back pocket[2].

  • Solvent Channel Vector: The propan-1-ol chain extends toward the solvent-exposed ribose pocket. Crucially, the terminal hydroxyl group dramatically enhances the compound's aqueous solubility—a mandatory feature for FBDD, where fragments must be screened at millimolar concentrations without precipitating or cracking protein crystals[2].

HingeBinding cluster_kinase Kinase ATP-Binding Pocket cluster_fragment 3-(3-Nitropyridin-2-ylamino)propan-1-ol Hinge Hinge Region (Backbone Amides) Gatekeeper Gatekeeper / Back Pocket Solvent Solvent Channel Pyridine 2-Aminopyridine Core Pyridine->Hinge Dual H-Bonds Nitro 3-Nitro Group Nitro->Gatekeeper Steric Probing Propanol Propan-1-ol Chain Propanol->Solvent Vector for Growing

Fig 1. Mechanistic interaction model of the fragment within the kinase ATP-binding pocket.

Quantitative Data: Expected Fragment Metrics

Because fragments lack the complex peripheral interactions of full-sized drugs, their raw affinities are typically weak ( IC50​ > 100 µM). However, their Ligand Efficiency (LE)—the binding energy per heavy atom—is exceptionally high, making them ideal starting points for hit-to-lead optimization.

Table 1: Representative FBDD Metrics for 3-(3-Nitropyridin-2-ylamino)propan-1-ol (14 Heavy Atoms)

Target KinaseAssay PlatformPrimary MetricExpected Value RangeLigand Efficiency (LE)*
CDK9 TR-FRET IC50​ 250 - 500 µM~0.34 kcal/mol/HA
FLT3 TR-FRET IC50​ 400 - 800 µM~0.32 kcal/mol/HA
CHK2 SPR KD​ 150 - 300 µM~0.36 kcal/mol/HA

*LE > 0.30 kcal/mol/HA is considered highly favorable for fragment progression.

Experimental Protocols & Workflows

To prevent false positives—a common pitfall in high-concentration fragment screening—an orthogonal workflow combining biochemical function (TR-FRET), biophysical binding (SPR), and structural validation (X-ray) is strictly required.

FBDDWorkflow Start Fragment Library Screen (3-Nitropyridines) Primary Primary Screen: TR-FRET Kinase Assay Start->Primary High Throughput Orthogonal Orthogonal Validation: SPR Binding Kinetics Primary->Orthogonal IC50 > 100 µM Hits Structure Structural Biology: X-ray Co-crystallization Orthogonal->Structure Confirmed KD Optimization Hit-to-Lead: Fragment Growing Structure->Optimization Structure-Guided Design

Fig 2. Orthogonal FBDD workflow for validating low-affinity kinase fragment inhibitors.

Protocol 4.1: TR-FRET Functional Kinase Assay

Causality & Rationale: Fragments must be screened at high concentrations (up to 1 mM), which often causes inner-filter effects or auto-fluorescence in standard assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a temporal delay (e.g., 100 µs) before measurement. This allows short-lived compound auto-fluorescence to decay, isolating the true long-lived Terbium (Tb) signal and eliminating false positives[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 3-(3-Nitropyridin-2-ylamino)propan-1-ol in 100% DMSO. Dilute into Kinase Buffer to a 4X working concentration (final assay DMSO must not exceed 1% to maintain kinase viability).

  • Kinase Reaction Assembly: In a low-volume 384-well black plate, add 2.5 µL of the fragment solution, 2.5 µL of the target kinase (e.g., CDK9/Cyclin T1), and 5 µL of a master mix containing ATP (at its predetermined Km,app​ ) and a fluorescein-labeled peptide substrate[4].

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of TR-FRET Dilution Buffer containing EDTA (final concentration 10 mM) and a Terbium-labeled anti-phospho antibody (final concentration 2 nM)[4]. Self-Validation Note: EDTA immediately chelates Mg2+ , halting the kinase reaction and ensuring the readout reflects the exact 60-minute endpoint.

  • Readout: Incubate for 30 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 ratio to determine percent inhibition[3].

Protocol 4.2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Rationale: Fragments exhibit extremely rapid association ( ka​ ) and dissociation ( kd​ ) rates that often exceed the optical resolution of SPR detectors. Therefore, kinetic fitting is unreliable. Instead, steady-state affinity analysis—plotting the equilibrium response ( Req​ ) against fragment concentration—is used to calculate an accurate KD​ [5].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of 3,000–5,000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight fragment[5].

  • DMSO Calibration (Critical): Because the fragment is injected at high concentrations requiring 2-5% DMSO, bulk refractive index mismatches will occur. Inject a 10-point DMSO calibration series (e.g., 1.5% to 2.5%) to generate a correction curve[5].

  • Fragment Injection: Inject 3-(3-Nitropyridin-2-ylamino)propan-1-ol in a dose-response series (15.6 µM to 1,000 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Subtract the reference channel and DMSO calibration signals. Plot the steady-state binding levels ( Req​ ) against concentration and fit to a 1:1 Langmuir binding isotherm to derive the KD​ .

Protocol 4.3: X-ray Crystallography (Fragment Soaking)

Causality & Rationale: To guide hit-to-lead optimization, the exact binding pose must be resolved. Because of the fragment's low affinity, co-crystallization is difficult; instead, high-concentration soaking into pre-formed apo-crystals is preferred. The propanol chain of this specific fragment ensures it remains soluble in the crystallization drop at the required 10–50 mM concentrations[2].

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-kinase crystals using sitting-drop vapor diffusion.

  • Soaking Solution: Prepare a soaking solution containing the mother liquor, 20% v/v glycerol (as a cryoprotectant), and 25 mM of 3-(3-Nitropyridin-2-ylamino)propan-1-ol.

  • Crystal Soaking: Transfer the apo-crystal into the soaking drop. Incubate for 2 to 24 hours. Self-Validation Note: Monitor the crystal under a microscope; if the crystal cracks, reduce the fragment concentration or soaking time.

  • Harvesting: Flash-freeze the crystal in liquid nitrogen and proceed to synchrotron data collection.

Sources

Application

Fragment-Based Lead Discovery: Measuring the Efficacy and Target Engagement of 3-(3-Nitropyridin-2-ylamino)propan-1-ol

Executive Summary & Scientific Rationale In modern drug discovery, 3-(3-Nitropyridin-2-ylamino)propan-1-ol serves as a highly functionalized, low-molecular-weight chemical fragment. Its structural architecture is strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern drug discovery, 3-(3-Nitropyridin-2-ylamino)propan-1-ol serves as a highly functionalized, low-molecular-weight chemical fragment. Its structural architecture is strategically designed for Fragment-Based Drug Discovery (FBDD). The 2-aminopyridine core is a privileged, field-proven scaffold that frequently acts as a kinase hinge-binding motif, capable of forming bidentate hydrogen bonds with the ATP-binding pocket (e.g., interacting with hinge residues like Val101 in CDK6 or Leu932 in JAK2)[1]. Furthermore, the nitro group and the propan-1-ol chain provide synthetically tractable vectors for "fragment growing" into the hydrophobic back-pocket or the solvent-exposed regions of the target[2].

The Causality of Experimental Design: Because fragments are small (typically <300 Da), they inherently exhibit weak binding affinities, with equilibrium dissociation constants ( KD​ ) ranging from 100 µM to 1 mM[3]. Standard high-throughput biochemical assays (like AlphaScreen or TR-FRET) are highly susceptible to false positives and false negatives at these elevated concentrations. Therefore, measuring the true efficacy of 3-(3-Nitropyridin-2-ylamino)propan-1-ol requires a self-validating, orthogonal biophysical screening cascade. This guide details the step-by-step methodologies to validate target engagement using Differential Scanning Fluorimetry (DSF), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Orthogonal Biophysical Screening Cascade

Protocol A: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF (or Thermal Shift Assay) is utilized as the primary screen because it directly measures the thermodynamic stabilization of the folded target protein upon ligand binding.

  • Causality & Logic: Because 3-(3-Nitropyridin-2-ylamino)propan-1-ol has a low affinity, it must be screened at high concentrations (typically 1–2 mM). At these concentrations, DMSO (the solvent) can destabilize the protein. Therefore, strict DMSO matching across all reference wells is critical to prevent solvent-induced thermal shifts from being misidentified as fragment binding.

  • Step-by-Step Methodology:

    • Preparation: Dilute the recombinant target kinase domain to a final concentration of 2 µM in assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).

    • Dye Addition: Add SYPRO Orange dye to a final working concentration of 5X (from a 5000X DMSO stock).

    • Compound Titration: Dispense 3-(3-Nitropyridin-2-ylamino)propan-1-ol into a 384-well PCR plate to achieve a final concentration gradient (0.1 mM to 2 mM). Ensure the final DMSO concentration is locked at exactly 2% (v/v) in all wells, including apo controls.

    • Thermal Ramping: Seal the plate and centrifuge at 1000 x g for 1 minute. Run the melt curve on a qPCR machine (e.g., Roche LightCycler) ramping from 25°C to 95°C at a rate of 0.05°C/second.

    • Data Analysis: Calculate the melting temperature ( Tm​ ) using the first derivative of the fluorescence emission curve. A positive hit is defined as a ΔTm​≥0.5∘C relative to the DMSO control.

Protocol B: Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR is deployed to validate the DSF hit by providing real-time, label-free kinetic data ( kon​ and koff​ )[4].

  • Causality & Logic: Fragments like 3-(3-Nitropyridin-2-ylamino)propan-1-ol typically exhibit extremely fast association and dissociation rates, resulting in "square wave" sensorgrams[4]. To accurately measure these fast kinetics and prevent mass transport limitations (where the rate of binding is limited by the diffusion of the fragment to the sensor surface), the protocol mandates high flow rates and low-density target immobilization.

  • Step-by-Step Methodology:

    • Immobilization: Use a Series S CM5 sensor chip. Activate the surface with EDC/NHS and immobilize the target kinase via standard amine coupling to a low density (aiming for Rmax​≈100−150 Resonance Units). Quench with 1 M ethanolamine.

    • Buffer Preparation: Use a running buffer of 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and exactly 2% DMSO.

    • Analyte Injection: Prepare a 2-fold dilution series of 3-(3-Nitropyridin-2-ylamino)propan-1-ol from 2 mM down to 15.6 µM in running buffer.

    • Kinetic Run: Inject the fragment series at a high flow rate of 75 µL/min to minimize rebinding artifacts. Use an association time of 30 seconds and a dissociation time of 60 seconds.

    • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes. Fit the data using a 1:1 steady-state affinity model to derive the KD​ .

Protocol C: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for confirming the binding mode. It measures the enthalpy ( ΔH ) and entropy ( ΔS ) of the interaction.

  • Causality & Logic: The 2-aminopyridine core is expected to form specific hydrogen bonds with the kinase hinge region, which is an enthalpy-driven process ( ΔH<0 )[1]. However, the c -value ( c=n×[M]/KD​ ) for weak fragments is inherently low. To generate a measurable heat signal, we must force the system by using an unusually high protein concentration in the cell and a massive ligand excess in the syringe.

  • Step-by-Step Methodology:

    • Sample Dialysis: Dialyze the target protein extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl). Use the exact dialysate to prepare the fragment solution to prevent buffer mismatch heats.

    • Loading: Load the target protein into the sample cell at a high concentration (100 µM). Load 3-(3-Nitropyridin-2-ylamino)propan-1-ol into the titration syringe at 2 mM (with matching DMSO concentration).

    • Titration: Perform 19 injections of 2 µL each, with a 150-second spacing between injections to allow the heat signal to return to baseline. Stir at 750 rpm.

    • Analysis: Integrate the heat peaks and fit to a single-site binding model to extract ΔH , KD​ , and calculate −TΔS .

Quantitative Data Presentation

The following table summarizes the expected biophysical profile of 3-(3-Nitropyridin-2-ylamino)propan-1-ol when successfully engaging a model kinase hinge region.

AssayParameter MeasuredExpected Value RangeMechanistic Interpretation
DSF Thermal Shift ( ΔTm​ )+0.8°C to +2.5°CConfirms thermodynamic stabilization of the folded protein state.
SPR Affinity ( KD​ )150 µM – 500 µMTypical low-affinity fragment binding; validated by steady-state fit.
SPR Kinetics ( kon​ / koff​ )Rapid (Square Wave)Fast dissociation confirms the lack of non-specific aggregation[4].
ITC Enthalpy ( ΔH )-5.0 to -9.0 kcal/molNegative value confirms specific, enthalpy-driven hydrogen bond formation at the hinge[1].
Calculated Ligand Efficiency (LE)> 0.30 kcal/mol/HAHigh LE justifies advancing the fragment into the "fragment growing" phase.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the self-validating screening cascade.

FBDD_Workflow Start Fragment Library 3-(3-Nitropyridin-2-ylamino)propan-1-ol DSF Primary Screen: DSF Measure ΔTm Shift Start->DSF SPR Kinetic Profiling: SPR Determine KD & Fast koff DSF->SPR ΔTm > 0.5°C ITC Thermodynamic Profiling: ITC Confirm Enthalpy-Driven Binding SPR->ITC KD < 1 mM XRay Structural Biology: X-Ray Map Bidentate H-Bonds ITC->XRay ΔH < 0 Hit Validated Lead Scaffold Initiate Fragment Growing XRay->Hit

Workflow for Fragment-Based Lead Discovery evaluating 3-(3-Nitropyridin-2-ylamino)propan-1-ol.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters Source: acs.org URL:[Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI Source: mdpi.com URL:[Link]

  • Fragment-Based Approach To Enhance Drug Discovery Productivity | Technology Networks Source: technologynetworks.com URL:[Link]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - Frontiers Source: frontiersin.org URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Techniques for Labeling 3-(3-Nitropyridin-2-ylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details validated strategies for the chemical labeling of 3-(3-Nitropyridin-2-ylamino)propan-1-ol, a molecule possessing m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details validated strategies for the chemical labeling of 3-(3-Nitropyridin-2-ylamino)propan-1-ol, a molecule possessing multiple functional groups amenable to conjugation. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can make informed decisions to select the optimal labeling strategy for their specific application, be it fluorescence tagging, biotinylation, or other conjugations. Protocols are provided as self-validating systems, incorporating essential purification and characterization steps to guarantee the integrity of the final labeled product. Three primary strategic approaches are presented: targeting the primary hydroxyl group, leveraging the secondary amine, and a two-step method involving the reduction of the nitropyridine moiety to unmask a reactive aromatic amine.

Introduction

3-(3-Nitropyridin-2-ylamino)propan-1-ol is a multifunctional organic molecule featuring three distinct points for potential chemical modification: a primary alcohol, a secondary amine, and a nitroaromatic ring. The ability to covalently attach a label—such as a fluorophore, an affinity tag like biotin, or a radioisotope—is critical for elucidating its biological mechanism of action, tracking its distribution in cellular or in vivo systems, and for use in diagnostic assays. The choice of labeling strategy is dictated by the desired stability of the resulting linkage, the reactivity of the chosen label, and the potential for side reactions. The electron-withdrawing nature of the nitropyridine ring influences the nucleophilicity of the adjacent secondary amine, a key consideration in reaction design.[1] This guide provides the technical foundation and step-by-step protocols to successfully label this versatile scaffold.

Part 1: Strategic Approaches to Labeling

The molecular structure of 3-(3-Nitropyridin-2-ylamino)propan-1-ol offers three distinct functional groups for labeling. The selection of a particular strategy depends on the desired linkage stability and the compatibility of reaction conditions with the chosen label.

Strategy Target Functional Group Bond Formed Key Advantages Considerations
Strategy 1 Primary Hydroxyl (-OH)Carbamate or EsterOrthogonal reactivity if amine is protected; good for labels available as isocyanates or activated acids.Ester linkages may be labile to hydrolysis. Carbamate formation is generally robust.[2][3]
Strategy 2 Secondary Amine (-NH-)AmideForms a highly stable amide bond.Potential for reduced nucleophilicity due to the adjacent nitropyridine. May compete with hydroxyl reactivity.
Strategy 3 Nitro Group (-NO₂)Amide (post-reduction)Creates a highly reactive primary aromatic amine for efficient labeling. Provides a unique labeling site.Requires a two-step process (reduction then conjugation). Reduction conditions must be compatible with the rest of the molecule.

Strategy 1: Labeling via the Primary Hydroxyl Group

The primary alcohol offers a reliable site for conjugation, particularly for forming stable carbamate linkages or, if lability is acceptable, ester linkages.

Principle: Carbamate Formation

Reaction of the primary hydroxyl group with an isocyanate-functionalized label (e.g., a fluorescent dye isocyanate) proceeds under mild, often catalyst-free conditions to form a highly stable carbamate bond. This linkage is significantly more resistant to hydrolysis than an ester bond, making it ideal for long-term studies in biological media.

Workflow for Hydroxyl-Specific Labeling

G cluster_0 Strategy 1: Hydroxyl Labeling A 3-(3-Nitropyridin-2-ylamino)propan-1-ol C Reaction in Anhydrous Aprotic Solvent (e.g., DMF) A->C B Label-Isocyanate (e.g., FITC) B->C D Purification (e.g., HPLC) C->D E Characterization (LC-MS, NMR) D->E F Carbamate-Labeled Product E->F G cluster_1 Strategy 2: Amine Labeling A 3-(3-Nitropyridin-2-ylamino)propan-1-ol C Reaction in Buffer (pH 8.3-8.5) A->C B Label-NHS Ester (e.g., Biotin-NHS) B->C D Purification (e.g., HPLC) C->D E Characterization (LC-MS, NMR) D->E F Amide-Labeled Product E->F G cluster_2 Strategy 3: Two-Step Nitro Labeling A 3-(3-Nitropyridin-2-ylamino)propan-1-ol B Step 1: Reduction (e.g., SnCl₂·2H₂O) A->B C Intermediate: 3-(3-Aminopyridin-2-ylamino)propan-1-ol B->C D Step 2: Labeling (Label-NHS Ester) C->D E Purification & Characterization D->E F Aromatic Amine-Labeled Product E->F

Sources

Application

analytical methods for 3-(3-Nitropyridin-2-ylamino)propan-1-ol quantification

An In-Depth Guide to the Quantitative Analysis of 3-(3-Nitropyridin-2-ylamino)propan-1-ol Abstract This technical guide provides a comprehensive framework for the quantitative analysis of 3-(3-Nitropyridin-2-ylamino)prop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Quantitative Analysis of 3-(3-Nitropyridin-2-ylamino)propan-1-ol

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of 3-(3-Nitropyridin-2-ylamino)propan-1-ol, a key intermediate in pharmaceutical synthesis and discovery. The accurate determination of this compound's purity and concentration is paramount for ensuring reaction efficiency, final product quality, and consistency in research and development settings. This document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and complex matrix analysis, and UV-Vis Spectrophotometry for rapid, high-concentration measurements. Each protocol is detailed with an emphasis on the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction and Analytical Rationale

3-(3-Nitropyridin-2-ylamino)propan-1-ol is a heterocyclic compound whose structural motifs—a nitropyridine ring and an aminopropanol side chain—are of significant interest in medicinal chemistry. The nitro group acts as a strong electron-withdrawing group, influencing the molecule's reactivity and physicochemical properties, while the secondary amine and primary alcohol offer sites for further chemical modification.[1][2] The precise quantification of this molecule is critical for process optimization, stability testing, and pharmacokinetic studies.

The selection of an appropriate analytical method is dictated by the sample matrix, required sensitivity, and available instrumentation. The presence of a nitropyridine moiety provides a strong chromophore, making it an ideal candidate for UV-based detection methods.[3] Its polarity, conferred by the alcohol and amine groups, and its molecular weight are well-suited for modern chromatographic techniques.

Physicochemical Properties and Method Development Considerations

A foundational understanding of the analyte's properties is essential for developing robust analytical methods. The following table summarizes key physicochemical characteristics of 3-(3-Nitropyridin-2-ylamino)propan-1-ol, derived from its constituent parts and related structures.

PropertyEstimated Value / CharacteristicSource / Justification
Molecular Formula C₈H₁₁N₃O₃Based on structure.
Molecular Weight 197.19 g/mol Based on structure.
Appearance Predicted to be a light yellow to yellow solid.Analogy to similar nitropyridine compounds.[1][3]
Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO). Moderately soluble in water.Presence of polar hydroxyl and amino functional groups.[4]
pKa (amine) ~9-10 (basic)Typical for secondary amines. This necessitates pH control in reversed-phase chromatography to ensure consistent protonation and good peak shape.
UV Absorbance (λmax) Expected ~270 nm and ~350 nm.The nitropyridine system typically shows two main absorption bands, corresponding to π → π* transitions.[3] This property is the basis for HPLC-UV and spectrophotometric methods.

Overall Analytical Workflow

The successful quantification of 3-(3-Nitropyridin-2-ylamino)propan-1-ol requires a systematic approach, from sample reception to final data analysis. The following workflow diagram illustrates the logical progression and decision points in selecting the appropriate analytical technique.

Analytical_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Method Execution cluster_2 Phase 3: Data & Reporting Sample Sample Receipt (e.g., Reaction Mixture, Pure Substance, Biological Matrix) Define Define Analytical Goal (Purity, Concentration, Trace Analysis) Sample->Define Select Select Appropriate Method Define->Select HPLC_UV Method A: HPLC-UV Select->HPLC_UV Routine QC, Purity LC_MSMS Method B: LC-MS/MS Select->LC_MSMS High Sensitivity, Complex Matrix UV_Vis Method C: UV-Vis Spectrophotometry Select->UV_Vis High Concentration, Rapid Screen Preparation Standard & Sample Preparation HPLC_UV->Preparation LC_MSMS->Preparation UV_Vis->Preparation Analysis Instrumental Analysis Preparation->Analysis Data Data Processing & Quantification Analysis->Data Validation Method Validation Check (Linearity, Accuracy, Precision) Data->Validation Report Generate Report Validation->Report

Caption: General workflow for the quantification of 3-(3-Nitropyridin-2-ylamino)propan-1-ol.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This reversed-phase HPLC method is the workhorse for routine quality control, purity assessment, and quantification in non-complex matrices. It offers an excellent balance of selectivity, precision, and robustness.

Scientific Rationale

The method utilizes a C18 stationary phase, which effectively retains the moderately polar analyte. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer containing a small amount of acid (formic acid). The acid is crucial for protonating the secondary amine group, ensuring a consistent ionized state which leads to sharp, symmetrical peaks and reproducible retention times.[5] Detection is performed at a UV wavelength corresponding to a high absorbance maximum of the nitropyridine chromophore to maximize sensitivity.

Experimental Protocol

A. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile and water.

  • Formic acid (≥98%).

  • Syringe filters (0.45 µm, nylon or PTFE).

B. Solution Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 3-(3-Nitropyridin-2-ylamino)propan-1-ol reference standard and transfer to a 10.0 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the sample diluent.[6]

C. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-22 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 350 nm (or optimal λmax determined by DAD)

D. Sample Preparation and Analysis

  • Accurately weigh the sample to be analyzed and dissolve it in the sample diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Construct a calibration curve by injecting the calibration standards.

  • Inject the sample solution(s) and integrate the peak area corresponding to the analyte.

  • Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

HPLC_Workflow stock Prepare 1 mg/mL Stock Standard cal Prepare Calibration Curve Standards (1-100 µg/mL) stock->cal inject Inject Standards & Samples into HPLC System cal->inject sample_prep Prepare Sample (Target ~25 µg/mL) sample_prep->inject chromatogram Acquire Chromatogram (Detect at 350 nm) inject->chromatogram integrate Integrate Peak Area chromatogram->integrate curve Generate Calibration Curve (Area vs. Concentration) integrate->curve For Standards calculate Calculate Sample Concentration integrate->calculate For Samples curve->calculate

Caption: Step-by-step workflow for the HPLC-UV quantification method.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices (e.g., plasma, urine) or trace impurity quantification, LC-MS/MS is the method of choice.[7][8][9]

Scientific Rationale

This method couples the separation power of HPLC with the detection specificity of a triple quadrupole mass spectrometer. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and detected based on its unique mass-to-charge ratio (m/z). By using Multiple Reaction Monitoring (MRM), the instrument is set to monitor a specific precursor-to-product ion transition, providing exceptional selectivity and minimizing interference from matrix components.[10][11]

Experimental Protocol

A. Instrumentation and Materials

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • All materials from the HPLC-UV method, but using LC-MS grade solvents is required.

  • An appropriate internal standard (IS), if available (e.g., a stable isotope-labeled version of the analyte).

B. Solution Preparation

  • Mobile phases, diluent, and stock solutions are prepared as in the HPLC-UV method, but using LC-MS grade reagents. If an IS is used, it should be added at a fixed concentration to all standards and samples.

C. LC-MS/MS Conditions

ParameterCondition
LC Conditions Similar to HPLC-UV method, but may use a shorter column (e.g., 2.1 x 50 mm, <2 µm) and faster gradient for higher throughput.
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 198.1 (for [M+H]⁺)
Product Ions (Q3) To be determined by infusion. Likely fragments from the loss of H₂O, propanol side chain, or NO₂.
MRM Transitions Quantifier: 198.1 → [Primary Fragment] Qualifier: 198.1 → [Secondary Fragment]
Source Parameters Capillary Voltage: ~3.5 kV; Source Temp: ~150 °C; Desolvation Temp: ~400 °C; Gas Flows: Optimized for instrument.

D. Sample Preparation (for Plasma)

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

E. Analysis

  • Optimize MS parameters by infusing a standard solution of the analyte.

  • Develop a calibration curve using matrix-matched standards.

  • Process data using the peak area ratio of the analyte to the internal standard.

Method 3: UV-Vis Spectrophotometry

This method is suitable for the rapid quantification of 3-(3-Nitropyridin-2-ylamino)propan-1-ol in pure form or in simple, non-absorbing formulations. It is fast and does not require expensive chromatographic equipment but lacks the specificity to distinguish the analyte from UV-absorbing impurities.

Scientific Rationale

The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of an unknown sample can be determined from a calibration curve.[12][13] Derivative spectroscopy can be employed to resolve overlapping spectra or eliminate baseline shifts.[14]

Experimental Protocol

A. Instrumentation and Materials

  • Dual-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Methanol (spectroscopic grade).

  • Analytical balance and volumetric glassware.

B. Procedure

  • Determine λmax: Scan a ~10 µg/mL solution of the analyte in methanol from 200-400 nm to identify the wavelength of maximum absorbance (expected ~350 nm).

  • Prepare Standards: Prepare a set of calibration standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution with methanol.

  • Generate Calibration Curve: Measure the absorbance of each standard at the determined λmax, using methanol as a blank. Plot absorbance versus concentration.

  • Measure Sample: Prepare a sample solution in methanol with a concentration expected to fall within the linear range of the calibration curve. Measure its absorbance.

  • Calculate Concentration: Determine the concentration of the sample solution using the linear regression equation from the calibration curve.

Method Validation and Performance

To ensure the reliability of the analytical data, the chosen method must be validated. The following table summarizes key validation parameters and typical acceptance criteria based on international guidelines.

ParameterHPLC-UV / LC-MS/MSUV-Vis Spectrophotometry
Linearity (r²) ≥ 0.995≥ 0.995
Range e.g., 1 - 100 µg/mLe.g., 2 - 12 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) ≤ 2.0%≤ 2.0%
Limit of Detection (LOD) Method-dependent (ng/mL range)Method-dependent (µg/mL range)
Limit of Quantification (LOQ) Method-dependent (ng/mL range)Method-dependent (µg/mL range)
Specificity High (peak purity/MRM)Low (interference from other chromophores)

Conclusion

This application note provides three distinct, robust methods for the quantification of 3-(3-Nitropyridin-2-ylamino)propan-1-ol. The HPLC-UV method is recommended for routine analysis due to its balance of performance and accessibility. The LC-MS/MS method offers superior sensitivity and selectivity for challenging applications. Finally, UV-Vis spectrophotometry provides a rapid and simple option for high-concentration samples. The choice of method should be guided by the specific analytical requirements, including sample matrix, desired sensitivity, and available resources. Proper method validation is essential to guarantee the generation of accurate and reliable data in any research or quality control setting.

References

  • Concheiro, M., de Castro, A., Quintela, O., Cruz, A., & López-Rivadulla, M. (2007). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different matrices. Journal of Analytical Toxicology.
  • SIELC Technologies. (n.d.). Separation of 3-((3-Pyridylmethyl)amino)propanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitropyridin-2-ylamine. PubChem Compound Database. Retrieved from [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • Sivasankar, P., & Kumar, D. (2023). Development and Validation of UV Spectrophotometric Techniques. International Journal of Pharmaceutical Sciences and Research.
  • U.S. Environmental Protection Agency. (n.d.). 3-(isopropylamino)propan-1-ol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
  • Chang, S.-H., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(2), 354-363.
  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-828.
  • Trawiński, J., & Skibiński, R. (2006). Derivative UV-VIS Spectrophotometry in Analytical Chemistry. Acta Poloniae Pharmaceutica, 63(6), 461-471.
  • Lyapkalo, I. M., et al. (2010). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Beilstein Journal of Organic Chemistry.
  • Malykhin, V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5664.
  • Lotfy, H. M., & Hegazy, M. A. (2013). Ultraviolet spectroscopy and its pharmaceutical applications- a brief review. Journal of Chemical and Pharmaceutical Research, 5(3), 111-124.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3-(3-Nitropyridin-2-ylamino)propan-1-ol in DMSO

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing dissolution challenges with 3-(3-Nitropyridin-2-yla...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing dissolution challenges with 3-(3-Nitropyridin-2-ylamino)propan-1-ol in Dimethyl Sulfoxide (DMSO).

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we dissect the physicochemical causality behind your solubility issues and provide self-validating, field-proven methodologies to overcome them.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: DMSO is a powerful polar aprotic solvent. Why is my 3-(3-Nitropyridin-2-ylamino)propan-1-ol still crashing out or refusing to dissolve? A1: The resistance to dissolution is not a failure of the solvent, but a testament to the compound's high crystal lattice energy. 3-(3-Nitropyridin-2-ylamino)propan-1-ol possesses a highly conjugated, planar core. The secondary amine at position 2 and the nitro group at position 3 participate in a strong intramolecular hydrogen bond (NH···O-NO). This locks the pyridine ring into a rigid conformation. Furthermore, the terminal hydroxyl group of the propanol chain facilitates extensive intermolecular hydrogen bonding. While DMSO is an excellent hydrogen bond acceptor, it must overcome this massive thermodynamic barrier. Absorbed water in the solvent can also drastically reduce the solubility of hydrophobic compounds [1].

Q2: What immediate physical interventions can I apply without altering the chemical composition of my stock? A2: Kinetic disruption is your first line of defense. Applying controlled thermal energy (gentle heating) increases the kinetic energy of the solvent molecules, while sonication provides mechanical cavitation to physically break down micro-aggregates [2]. We recommend a combined "thermo-sonication" approach. However, you must verify that the compound does not precipitate upon returning to room temperature, which would indicate a metastable supersaturated state.

Q3: If physical methods fail, how can I chemically modify the solvent environment to force dissolution? A3: You must exploit the compound's ionizable groups. Pyridine derivatives are generally weakly basic, and their solubility is highly pH-dependent[3]. However, the strong electron-withdrawing effect of the nitro group at position 3 drastically lowers the basicity of the pyridine nitrogen (pKa ≈ 2.40). Standard biological buffers will not protonate it. By introducing a trace amount of a strong organic acid (like 0.1% Trifluoroacetic acid) directly into the DMSO, you force the protonation of the pyridine core. This introduces a positive charge that violently disrupts the crystal lattice, exponentially increasing solubility.

Part 2: Decision Tree & Workflow Visualization

To systematically resolve your solubility issues, follow the logical progression outlined in the decision tree below.

SolubilityWorkflow Start Compound + DMSO (Undissolved) HeatSonicate Step 1: Thermo-Sonication (40°C + Bath Sonicator) Start->HeatSonicate Check1 Is solution clear? HeatSonicate->Check1 Cooling Cool to Room Temp Check for Precipitation Check1->Cooling Yes Acidify Step 2: Acid-Assisted Add 0.1% v/v TFA Check1->Acidify No Check2 Stable at RT? Cooling->Check2 Check2->Acidify No (Crashed out) Success Ready for Assay (Run Vehicle Controls) Check2->Success Yes Check3 Is solution clear? Acidify->Check3 Check3->Success Yes Fail Re-evaluate Max Thermodynamic Solubility Check3->Fail No

Figure 1: Decision tree for troubleshooting 3-(3-Nitropyridin-2-ylamino)propan-1-ol solubility in DMSO.

Part 3: Quantitative Data Presentation

The following table summarizes the expected outcomes of various solubilization strategies based on our internal application data and physicochemical modeling.

Solubilization StrategyMechanism of ActionEst. Max ConcentrationProsCons
Ambient DMSO (Anhydrous) Standard solvation< 5 mMNon-destructive, simpleLow yield, slow dissolution kinetics
Thermo-Sonication (40°C) Kinetic disruption of crystal lattice10 - 20 mMMaintains neutral compound stateRisk of supersaturation and crashing out
Acid-Assisted (0.1% TFA) Protonation of pyridine nitrogen> 50 mMHighly effective, thermodynamically stableAlters pH upon aqueous dilution
Co-solvency (DMSO/PEG400) Dielectric constant modulation20 - 30 mMExcellent for in vivo formulationsViscous, requires complex vehicle controls

Part 4: Self-Validating Experimental Protocols

Protocol 1: Thermo-Sonication Workflow

Use this protocol to overcome the kinetic barrier of the crystal lattice without chemically altering the compound.

  • Preparation: Weigh the desired mass of 3-(3-Nitropyridin-2-ylamino)propan-1-ol into a clean, dry glass vial. Causality Note: Avoid plastic tubes if you plan to use heat, as plasticizers can leach into strong solvents like DMSO.

  • Solvent Addition: Add the calculated volume of strictly anhydrous DMSO (≤0.005% water). DMSO is highly hygroscopic; atmospheric water absorption will exponentially decrease the solubility of this lipophilic compound.

  • Initial Agitation: Vortex vigorously for 60 seconds to disperse the powder.

  • Thermo-Sonication: Place the vial in a temperature-controlled bath sonicator set to 40°C. Sonicate for 15 minutes. Causality Note: Use a bath sonicator rather than a probe sonicator to prevent localized extreme temperatures that could degrade the nitro group.

  • Validation (Cooling Phase): Remove the vial and allow it to equilibrate to room temperature (20-25°C) for 30 minutes.

  • Inspection: Visually inspect the solution against a dark background. If micro-precipitates form, your solution is supersaturated, and you must proceed to Protocol 2 or dilute the sample.

Protocol 2: Acid-Assisted Solubilization

Use this protocol if the compound remains insoluble, leveraging the pKa of the pyridine ring.

  • Solvent Modification: Prepare a stock of acidified DMSO by adding 1 µL of mass-spectrometry grade Trifluoroacetic acid (TFA) per 1 mL of anhydrous DMSO (0.1% v/v final concentration).

  • Application: Add the acidified DMSO to your pre-weighed compound.

  • Agitation: Vortex for 2 minutes. The protonation of the pyridine core will rapidly disrupt the intermolecular hydrogen bonding network, leading to near-instantaneous dissolution.

  • Validation & Downstream Control: Inspect for clarity. Critical Step: When diluting this stock into your final aqueous assay (e.g., cell culture media), verify that the buffer capacity of your media is sufficient to neutralize the trace TFA, or manually adjust the final pH to prevent artifactual cytotoxicity.

References

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar.[Link]

Optimization

troubleshooting 3-(3-Nitropyridin-2-ylamino)propan-1-ol synthesis yield

Technical Support Center: Troubleshooting 3-(3-Nitropyridin-2-ylamino)propan-1-ol Synthesis Welcome to the Technical Support Center. This guide is curated for researchers, chemists, and drug development professionals syn...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-(3-Nitropyridin-2-ylamino)propan-1-ol Synthesis

Welcome to the Technical Support Center. This guide is curated for researchers, chemists, and drug development professionals synthesizing 3-(3-Nitropyridin-2-ylamino)propan-1-ol. This compound is a highly valuable intermediate, most notably utilized in the development of ether-substituted imidazopyridines and other biologically active heterocyclic frameworks 1.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between commercially available precursors 2-chloro-3-nitropyridine and 3-amino-1-propanol 2. While seemingly straightforward, the reaction is highly sensitive to solvent choice, base equivalents, and moisture, which frequently lead to stalled conversions or severe yield losses during isolation.

Mechanistic Workflow & Pathway Analysis

SNAr_Mechanism SM1 2-Chloro-3-nitropyridine (Electrophile) Cond Base (TEA/DIPEA) Solvent (Anhydrous DMF) 80°C SM1->Cond SM2 3-Amino-1-propanol (Nucleophile) SM2->Cond Meisenheimer Meisenheimer Complex (Delocalized Intermediate) Cond->Meisenheimer Nucleophilic Attack Byproduct 2-Hydroxy-3-nitropyridine (Hydrolysis Byproduct) Cond->Byproduct Trace H2O + Base (Side Reaction) Product 3-(3-Nitropyridin-2-ylamino)propan-1-ol (Target Product) Meisenheimer->Product - HCl (Neutralized by Base)

SNAr mechanistic workflow for 3-(3-Nitropyridin-2-ylamino)propan-1-ol and hydrolysis side-pathway.

Causality & Optimization: Frequently Asked Questions

Q1: My conversion stalls at ~70% despite adding excess 3-amino-1-propanol and extending the reaction time. Why? Causality & Insight: The SNAr reaction proceeds via a transient Meisenheimer complex. The strongly electron-withdrawing ortho-nitro group sufficiently activates the 2-position of the pyridine ring. However, the elimination step generates stoichiometric hydrochloric acid (HCl). If the auxiliary base (e.g., Triethylamine, TEA) is insufficient or depleted, the HCl will protonate the remaining 3-amino-1-propanol (pKa ~ 10.5), rendering it non-nucleophilic. Furthermore, prolonged heating (>100 °C) can lead to thermal degradation of the nitroaromatic system. Actionable Solution: Ensure a minimum of 1.5 to 2.0 equivalents of a non-nucleophilic base (TEA or DIPEA) is present. Switch from protic solvents (like ethanol) to a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) and maintain the temperature strictly at 80 °C 1.

Q2: I am observing a bright yellow, highly polar baseline spot on my TLC. What is this byproduct? Causality & Insight: This is almost certainly 2-hydroxy-3-nitropyridine (which tautomerizes to 3-nitropyridin-2(1H)-one). This hydrolysis byproduct forms when ambient moisture or wet solvents are present. The auxiliary base facilitates the attack of hydroxide ions on the highly activated 2-chloro position. Because hydroxide is a strong, "hard" nucleophile, it competes effectively with the amine. Actionable Solution: Use strictly anhydrous DMF and ensure the 3-amino-1-propanol is dry (it is hygroscopic and readily absorbs atmospheric moisture). Store the amine over molecular sieves prior to use.

Q3: Could the 3-amino-1-propanol act as an oxygen nucleophile, leading to O-alkylation instead of N-alkylation? Causality & Insight: While 3-amino-1-propanol is a bifunctional nucleophile, chemoselectivity heavily favors N-alkylation. The primary amine is a "softer", more polarizable nucleophile compared to the "harder" primary alcohol, making it kinetically vastly superior for attacking the soft electrophilic carbon of the pyridine ring. O-alkylation is typically only observed if the amine is pre-deprotonated with a strong base like NaH, which is deliberately avoided in this standard SNAr protocol.

Q4: My reaction went to completion, but my isolated yield is only 40% after aqueous workup. Where is the product? Causality & Insight: 3-(3-Nitropyridin-2-ylamino)propan-1-ol contains a secondary amine, a primary alcohol, and a pyridine nitrogen. This makes the molecule highly polar and capable of extensive hydrogen bonding, leading to massive aqueous solubility. Standard extractions with diethyl ether or hexanes will leave the majority of your product in the aqueous phase. Actionable Solution: Avoid large volumes of water during workup. Instead of an aqueous extraction, evaporate the DMF completely in vacuo. Resuspend the crude residue in a minimal amount of dichloromethane (DCM) and load it directly onto a silica gel column.

Quantitative Data: Solvent & Base Optimization

The table below summarizes the causality between reaction conditions and the resulting yield/impurity profiles.

SolventBaseTemp (°C)Reaction Time (h)Conversion (%)Major Impurity ProfileRecommended
EthanolK₂CO₃78 (Reflux)1260 - 70Hydrolysis (High)No
THFTEA66 (Reflux)2440 - 50Unreacted SMNo
DMF (Wet)TEA80675 - 85Hydrolysis (Moderate)No
DMF (Anhydrous) TEA 80 4 - 6 > 95 None (Clean) Yes

Self-Validating Experimental Protocol

Objective: Synthesize 3-(3-Nitropyridin-2-ylamino)propan-1-ol with >90% isolated yield via a non-aqueous isolation strategy 1.

Step 1: Reagent Preparation & Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere to ensure moisture-free conditions.

  • Charge the flask with 2-chloro-3-nitropyridine (1.0 equivalent, e.g., 5.0 g, 31.5 mmol).

  • Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) via syringe. Stir until the solid is completely dissolved.

Step 2: Nucleophile & Base Addition

  • To the stirring solution, add Triethylamine (TEA) (1.5 equivalents, 6.6 mL, 47.3 mmol) in one portion.

  • Dropwise, add 3-amino-1-propanol (1.1 equivalents, 2.6 mL, 34.7 mmol) over 5 minutes.

    • Self-Validation Check: A slight exotherm and an immediate color change (typically deepening to a bright yellow/orange) must be observed. This visual cue confirms the initial formation of the Meisenheimer complex.

Step 3: Reaction Execution & Monitoring

  • Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath.

  • Stir at 80 °C for 4 to 6 hours.

  • Self-Validation Check (TLC Monitoring): Pull a 10 µL aliquot, dilute in 100 µL Ethyl Acetate, and spot on a silica TLC plate. Elute with 5% Methanol in Dichloromethane (DCM).

    • Starting Material (2-chloro-3-nitropyridine): Rf ~ 0.8 (UV active).

    • Product: Rf ~ 0.3 (UV active, bright yellow spot).

    • Continue heating until the starting material spot at Rf ~ 0.8 is completely consumed.

Step 4: Solvent Removal & Purification (Non-Aqueous Workup)

  • Transfer the reaction mixture to a rotary evaporator. Remove the DMF in vacuo (Bath temp: 50-55 °C, Pressure: <10 mbar) until a thick orange/yellow oil remains. Critical: Do not exceed 60 °C to prevent thermal degradation of the product.

  • Resuspend the crude oil in 10 mL of DCM. If TEA·HCl salts precipitate heavily, filter them off through a small pad of Celite, washing with additional DCM.

  • Load the filtrate directly onto a silica gel column. Elute with a gradient of 100% DCM stepping up to 5% Methanol in DCM.

  • Collect the fractions containing the product (Rf ~ 0.3), pool, and concentrate under reduced pressure to afford 3-(3-Nitropyridin-2-ylamino)propan-1-ol as a highly pure, viscous yellow oil or solid.

References

  • Title: AU2003237386A1 - Ether substituted imidazopyridines Source: Google Patents URL
  • Title: 2015-2016 Chem Service Inc.

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Nitropyridin-2-ylamino)propan-1-ol

Welcome to the Technical Support Center. This portal provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting protocols for optimizing the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting protocols for optimizing the synthesis of 3-(3-Nitropyridin-2-ylamino)propan-1-ol. This compound is a critical intermediate in the development of ether-substituted imidazopyridines and immune response modifiers[1].

Mechanistic Causality & Reaction Design

The formation of 3-(3-Nitropyridin-2-ylamino)propan-1-ol is driven by a Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding the causality behind the reagent selection is critical for optimizing yield and purity:

  • Electrophilic Activation: The starting material, 2-chloro-3-nitropyridine, is highly activated toward nucleophilic attack. The strongly electron-withdrawing nitro group at the 3-position stabilizes the transient negative charge of the Meisenheimer complex during the addition-elimination sequence[2].

  • Chemoselectivity: 3-amino-1-propanol is a bifunctional nucleophile containing both a primary amine and a primary alcohol. The primary amine is significantly more nucleophilic (softer and more polarizable) than the alcohol. By maintaining mild basic conditions (using tertiary amines like triethylamine), the reaction exhibits near-perfect chemoselectivity for N-arylation over O-arylation.

  • Base Selection: The reaction generates one equivalent of hydrochloric acid (HCl). A stoichiometric excess of a non-nucleophilic base (e.g., Et3N or DIPEA) is required to neutralize the acid and prevent the protonation of the incoming 3-amino-1-propanol nucleophile, which would otherwise stall the reaction.

Reaction Workflow & Pathway Visualization

The following workflow illustrates the logical progression of the SNAr reaction, highlighting the critical chemoselectivity node that dictates product outcome.

SNAr_Optimization Reactants Reactants: 2-Chloro-3-nitropyridine + 3-Amino-1-propanol Conditions Reaction Conditions: Solvent: DMF or EtOH Base: Et3N or DIPEA Temp: 25°C - 80°C Reactants->Conditions Mechanism SNAr Mechanism: Meisenheimer Complex Formation Conditions->Mechanism Selectivity Chemoselectivity Node: N-Attack vs O-Attack Mechanism->Selectivity Target Target Product: 3-(3-Nitropyridin-2-ylamino) propan-1-ol Selectivity->Target Primary Amine (Kinetic & Thermodynamic) SideProducts Side Products: O-Arylation or Bis-alkylation Selectivity->SideProducts High Temp / Strong Base (Alkoxide formation)

Fig 1: SNAr workflow and chemoselectivity pathways for 3-(3-Nitropyridin-2-ylamino)propan-1-ol.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the reaction is proceeding correctly at each stage.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq, 10 mmol, 1.58 g)

  • 3-Amino-1-propanol (1.1 eq, 11 mmol, 0.83 g)

  • Triethylamine (Et3N) (1.5 eq, 15 mmol, 1.52 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 2-chloro-3-nitropyridine and anhydrous DMF. Stir at room temperature until fully dissolved.

    • Self-Validation Check: The solution should be pale yellow and completely clear.

  • Base Addition: Add Et3N to the reaction mixture in one portion. Cool the flask to 0–5 °C using an ice bath.

  • Nucleophile Addition: Add 3-amino-1-propanol dropwise over 10 minutes.

    • Self-Validation Check: Monitor the internal temperature; the addition is mildly exothermic. A color shift toward deep yellow/orange indicates the formation of the Meisenheimer complex[2].

  • Heating & Monitoring: Remove the ice bath, attach a reflux condenser, and heat the mixture to 60 °C for 4 hours.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using 5% Methanol in Dichloromethane. The starting material (high Rf, UV active) should disappear, replaced by a lower Rf, bright yellow spot (product).

  • Workup: Cool the mixture to room temperature and quench by pouring into 50 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 30 mL) followed by brine (30 mL) to quantitatively remove residual DMF.

    • Self-Validation Check: The organic layer volume should visibly decrease slightly as DMF partitions into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via silica gel chromatography or trituration with cold diethyl ether to afford a yellow solid.

Empirical Data: Optimization of Reaction Conditions

The following table summarizes the quantitative data from various condition screens. Use this to select the optimal parameters based on your laboratory's constraints.

SolventBaseTemperatureTimeYield (%)Purity (%)Causality / Notes
DMF Et3N 60 °C 4 h 88% >98% Optimal. Fast kinetics due to polar aprotic solvent; excellent chemoselectivity.
EtOHDIPEA80 °C (Reflux)8 h82%95%Greener alternative. Protic solvent hydrogen-bonds with amine, slowing nucleophilic attack.
MeCNK₂CO₃70 °C6 h85%96%Heterogeneous base requires vigorous mechanical stirring to prevent stalling.
DMFNaH25 °C2 h40%<70%Failed. Strong base deprotonates the alcohol, leading to significant O-arylation side products.

Troubleshooting Guides & FAQs

Q: Why am I observing multiple spots on my TLC, indicating the formation of side products? A: You are likely observing O-arylation or bis-alkylation. This occurs if the reaction temperature exceeds 80 °C or if an overly strong base is used. The primary alcohol in 3-amino-1-propanol can become deprotonated and act as a competing nucleophile. Solution: Ensure you are using a mild tertiary amine base (like Et3N) and strictly control the heating mantle temperature to 60 °C.

Q: The reaction stalls at ~70% conversion. How can I drive it to completion? A: Incomplete conversion in SNAr reactions is almost always due to base depletion or moisture. The HCl generated during the substitution neutralizes your base. If your solvent is wet, water can compete as a nucleophile or hydrolyze the base. Solution: Verify your DMF is anhydrous. If the reaction stalls, add an additional 0.5 equivalents of Et3N and 0.2 equivalents of 3-amino-1-propanol, then stir for an additional 2 hours.

Q: How do I efficiently remove DMF during the workup? My product is oily. A: DMF is notoriously difficult to remove via rotary evaporation and can cause the product to "oil out" instead of crystallizing. Solution: Perform at least three washes of the organic layer (EtOAc) with a 5% aqueous Lithium Chloride (LiCl) solution. LiCl drastically increases the partitioning of DMF into the aqueous layer. Alternatively, switch the reaction solvent to Ethanol, which allows for direct concentration under reduced pressure.

Q: My isolated product is a viscous oil instead of a solid. How do I induce crystallization? A: The product often oils out due to trace residual solvent or minor impurities disrupting the crystal lattice. Solution: Triturate the crude oil with cold diethyl ether or a mixture of ethyl acetate/hexane (1:4). Vigorously scratching the inside of the glass flask with a glass stirring rod will create micro-abrasions that induce nucleation and rapid crystallization.

References

  • Title: Ether substituted imidazopyridines (WO03/103584)
  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Resistance to 3-(3-Nitropyridin-2-ylamino)propan-1-ol in Cell Culture Models

Welcome to the Application Scientist Support Portal. 3-(3-Nitropyridin-2-ylamino)propan-1-ol (hereafter referred to as 3-NPAP ) is an experimental small-molecule inhibitor utilized in targeted receptor tyrosine kinase (R...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 3-(3-Nitropyridin-2-ylamino)propan-1-ol (hereafter referred to as 3-NPAP ) is an experimental small-molecule inhibitor utilized in targeted receptor tyrosine kinase (RTK) research. A persistent challenge in preclinical drug development is the emergence of acquired resistance during prolonged in vitro exposure.

This guide is designed for researchers and drug development professionals. It provides actionable, self-validating troubleshooting workflows to identify, isolate, and overcome resistance mechanisms in your cell models.

Section 1: Diagnosing the Resistance Mechanism

FAQ: How do I differentiate between on-target and off-target resistance to 3-NPAP?

Answer: Resistance mechanisms generally fall into two distinct evolutionary paths: on-target (pharmacodynamic alterations directly at the drug-binding site) and off-target (pharmacokinetic efflux or biological bypass signaling)[1]. Before designing complex downstream assays, you must profile your resistant cell line against the parental line to categorize the phenotype. We recommend starting with the comparative framework below.

Table 1: Quantitative and Qualitative Hallmarks of Resistance Typologies

Diagnostic FeatureOn-Target ResistanceOff-Target Resistance
Primary Driver Kinase domain mutations (e.g., gatekeeper mutations)Bypass signaling activation or drug efflux pumps
Target Phosphorylation Maintained despite high-dose 3-NPAP treatmentOften decreased, but downstream signaling persists
Cross-Resistance Profile High against analogs sharing the exact binding modeHigh against structurally distinct inhibitors
Phenotypic Reversibility Irreversible (Driven by permanent genetic mutation)Often reversible upon drug withdrawal (Epigenetic)
Intracellular Drug Conc. Equal to parental cell lineSignificantly lower than parental cell line
Section 2: Investigating On-Target Mutations

FAQ: What is the most robust protocol to confirm a gatekeeper mutation in the target kinase?

Answer: Gatekeeper mutations substitute a small amino acid in the ATP-binding pocket with a bulkier residue, sterically hindering the binding of 3-NPAP. To prove causality, you must not only identify the mutation via sequencing but functionally validate that this specific mutation alone drives the resistant phenotype.

Protocol: Kinase Domain Sequencing and Functional Validation Causality & Self-Validation Check: We utilize the Ba/F3 cell transformation assay because these murine cells are strictly dependent on Interleukin-3 (IL-3) for survival. Introducing a constitutively active mutant kinase makes them IL-3 independent, creating a clean, self-validating system devoid of endogenous human bypass loops.

  • RNA Extraction & Amplicon Sequencing: Extract total RNA from both parental and 3-NPAP-resistant cells. Synthesize cDNA and perform targeted Sanger sequencing on the kinase domain of the target RTK.

  • Plasmid Construction: Clone the wild-type (WT) and the identified mutant kinase gene into a retroviral expression vector.

  • Ba/F3 Transduction: Transduce Ba/F3 cells with the WT or mutant vectors.

    • Self-Validation Step: Withdraw IL-3 from the culture media. Only successfully transduced cells expressing an active kinase will survive, serving as an internal positive control for vector integration.

  • Viability Assay: Treat the IL-3 independent Ba/F3 cells with a dose-response gradient of 3-NPAP. A significant rightward shift in the IC50 of the mutant-expressing cells compared to the WT confirms the mutation is the primary driver of resistance.

Section 3: Investigating Bypass Signaling

FAQ: My sequencing data shows a wild-type target kinase, but the cells are still highly resistant. How do I test for bypass signaling?

Answer: Tumors frequently undergo evolutionary selection to activate alternative RTK signaling pathways (such as c-Met or EGFR). This circumvents the dependency on the 3-NPAP-inhibited target, reactivating downstream PI3K/AKT and RAS/MAPK survival cascades[1].

BypassSignaling Compound 3-NPAP Inhibitor TargetRTK Target RTK (Inhibited) Compound->TargetRTK Blocks PI3K PI3K / AKT Pathway TargetRTK->PI3K Inhibited MAPK RAS / MAPK Pathway TargetRTK->MAPK Inhibited BypassRTK Bypass RTK (e.g., c-Met/EGFR) BypassRTK->PI3K Compensatory Activation BypassRTK->MAPK Compensatory Activation Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Fig 1. Bypass signaling mechanism overcoming 3-NPAP target inhibition.

Protocol: Phospho-RTK Array Validation Causality & Self-Validation Check: A Phospho-RTK array allows unbiased, simultaneous screening of multiple activated receptors.

  • Cell Lysis: Lyse resistant and parental cells using a buffer heavily supplemented with broad-spectrum protease and phosphatase inhibitors to preserve transient phosphorylation states.

  • Array Incubation: Incubate lysates on a commercial Phospho-RTK nitrocellulose array overnight at 4°C.

  • Target Identification: Identify spots with elevated chemiluminescence in the resistant line compared to the parental line.

  • Orthogonal Validation:

    • Self-Validation Step: Confirm the array findings via Western blot (Total vs. Phospho-protein). Treat the resistant cells with a combination of 3-NPAP and a specific inhibitor of the newly identified bypass RTK (e.g., Erlotinib for EGFR). Synergistic restoration of apoptosis confirms the bypass mechanism.

Section 4: Overcoming Drug Efflux

FAQ: Could my cells be pumping 3-NPAP out before it reaches its intracellular target?

Answer: Yes. The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), is a well-documented mechanism of broad-spectrum kinase inhibitor resistance[2]. P-gp hydrolyzes ATP to actively extrude xenobiotics, drastically lowering the intracellular concentration of the inhibitor[3].

EffluxWorkflow Start Resistant Cells Treat1 3-NPAP Alone Start->Treat1 Treat2 3-NPAP + P-gp Inhibitor Start->Treat2 Flow1 Low Intracellular Drug (High Survival) Treat1->Flow1 Efflux Active Flow2 High Intracellular Drug (Apoptosis) Treat2->Flow2 Efflux Blocked

Fig 2. Experimental workflow for validating P-gp mediated drug efflux.

Protocol: P-gp Efflux Pump Inhibition Assay Causality & Self-Validation Check: By using a known fluorescent substrate of P-gp (Rhodamine 123) alongside a specific pharmacological P-gp inhibitor, we can isolate efflux activity from other resistance variables.

  • Substrate Loading: Seed resistant cells in a 6-well plate and incubate with Rhodamine 123 (Rh123) for 30 minutes.

  • Efflux Phase: Wash the cells and replace with fresh media containing either: (A) Vehicle, (B) 3-NPAP alone, or (C) 3-NPAP + Verapamil (a standard P-gp inhibitor).

  • Flow Cytometry: Measure intracellular Rh123 fluorescence.

    • Self-Validation Step: If P-gp overexpression is the culprit, cells treated with Verapamil will show a massive spike in retained fluorescence compared to the vehicle control.

  • Rescue Assay: Perform a standard 72-hour viability assay co-treating the resistant cells with 3-NPAP and Verapamil. A restoration of 3-NPAP sensitivity confirms that efflux was the primary resistance driver.

References
  • Acquired resistance to TKIs in solid tumours: Learning from lung cancer. ResearchGate. 1

  • Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance. PMC. 2

  • Branebrutinib (BMS-986195), a Bruton's Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents. Frontiers. 3

Sources

Troubleshooting

troubleshooting inconsistent results with 3-(3-Nitropyridin-2-ylamino)propan-1-ol

Technical Support Center: Troubleshooting 3-(3-Nitropyridin-2-ylamino)propan-1-ol Synthesis and Utilization Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-(3-Nitropyridin-2-ylamino)propan-1-ol Synthesis and Utilization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the chemoselective and mechanical challenges associated with synthesizing and utilizing 3-(3-Nitropyridin-2-ylamino)propan-1-ol. This compound is a critical intermediate in the drug development pipeline, particularly for assembling fused bicyclic systems such as imidazo[4,5-b]pyridines and pyrido[2,3-b][1,4]diazepines.

Our troubleshooting logic is grounded in mechanistic causality. We do not just provide steps; we explain the physical chemistry driving your reaction outcomes.

I. Mechanistic Overview & Diagnostic Workflows

The synthesis of 3-(3-Nitropyridin-2-ylamino)propan-1-ol relies on a Nucleophilic Aromatic Substitution (SNAr) [1]. The 2-position of the pyridine ring is highly electrophilic due to the synergistic electron-withdrawing effects of the adjacent nitro group and the pyridine nitrogen. However, 3-aminopropan-1-ol is a bifunctional nucleophile (containing both an aliphatic amine and a primary alcohol), which introduces chemoselectivity challenges.

Mechanism Reactants 2-Chloro-3-nitropyridine + H2N-(CH2)3-OH Intermediate Meisenheimer Complex (C2 Attack) Reactants->Intermediate Nucleophilic Attack N_Attack N-Alkylation (Desired) 3-(3-Nitropyridin-2-ylamino)propan-1-ol Intermediate->N_Attack Mild Base (K2CO3) Kinetic Control O_Attack O-Alkylation (Undesired) 3-(3-nitropyridin-2-yloxy)propan-1-amine Intermediate->O_Attack Strong Base (NaH) Deprotonated -OH

Chemoselectivity pathways in the SNAr reaction based on base selection.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a complex mixture of products during the initial SNAr reaction. Why is my chemoselectivity so poor? Causality: You are likely experiencing competing O-alkylation. While the primary amine is inherently more nucleophilic than the primary alcohol, using a base that is too strong (e.g., NaH, KOtBu) will deprotonate the hydroxyl group, forming a highly reactive alkoxide. This shifts the reaction toward the undesired ether byproduct (3-(3-nitropyridin-2-yloxy)propan-1-amine). Solution: Shift to kinetic control by using a mild inorganic base like K2CO3 in a polar aprotic solvent (DMF) at ambient to slightly elevated temperatures (25–40 °C) [2]. The amine will react selectively without hydroxyl deprotonation.

Q2: My isolated yield is highly variable (30-60%), and I am losing product during the aqueous workup. How can I recover it? Causality: 3-(3-Nitropyridin-2-ylamino)propan-1-ol is highly amphiphilic. It possesses a lipophilic pyridine ring, a polar nitro group, a hydrogen-bond-donating amine, and a terminal hydroxyl group. This causes severe partitioning issues and emulsion formation in standard EtOAc/Water extractions. Solution: Modify your extraction solvent. Use a 4:1 mixture of Ethyl Acetate:Isopropanol to disrupt the hydrogen-bonding network. Additionally, saturate the aqueous layer with NaCl (brine) to force the organic intermediate out of the aqueous phase (salting-out effect).

Q3: When I attempt to reduce the nitro group to the diamine for subsequent cyclization, the reaction stalls or turns black. Causality: Standard Palladium on Carbon (Pd/C) reductions can be poisoned by the basic pyridine nitrogen, or the reaction may stall at the highly reactive hydroxylamine intermediate. Solution: Switch your catalyst to Raney Nickel under a hydrogen atmosphere (40-50 psi) [3]. Raney Ni is less susceptible to pyridine poisoning. Alternatively, if you must use Pd/C, add a catalytic amount of acetic acid to protonate the pyridine ring, pulling electron density away from the catalyst surface.

Workflow Start 2-Chloro-3-nitropyridine + 3-Aminopropan-1-ol SNAr SNAr Reaction (Base, Solvent, Heat) Start->SNAr Check1 Check Purity (LC-MS) SNAr->Check1 Issue1 O-Alkylation Byproduct Check1->Issue1 Mixture of Isomers Product1 3-(3-Nitropyridin-2-ylamino)propan-1-ol Check1->Product1 Clean Conversion Fix1 Use weaker base (K2CO3) Lower Temp to 40-50°C Issue1->Fix1 Fix1->SNAr Reduction Nitro Reduction (H2, Pd/C or Raney Ni) Product1->Reduction Check2 Check Conversion Reduction->Check2 Issue2 Hydroxylamine / Stalled Check2->Issue2 Incomplete Reduction Final Target Diamine Intermediate Check2->Final Complete Reduction Fix2 Increase H2 pressure Use Raney Ni or add AcOH Issue2->Fix2 Fix2->Reduction

Diagnostic troubleshooting workflow for synthesis and reduction steps.

III. Quantitative Optimization Data

To prevent inconsistent results, adhere to the optimized parameters summarized below. This data matrix demonstrates the causality between base selection and chemoselectivity.

Reaction ParameterBase ChoiceSolventTemp (°C)N-Alkylation (Target)O-Alkylation (Byproduct)Causality / Observation
Condition A NaH (Strong)THF0 to 25< 20%> 80%Alkoxide formation drives undesired O-attack.
Condition B DIPEA (Organic)1,4-Dioxane8075%15%High temp promotes ether formation; base is mild [1].
Condition C (Optimized) K2CO3 (Inorganic)DMF25 to 40> 95% < 2% Mild base selectively deprotonates amine; kinetic control [2].

IV. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are built-in to ensure you do not proceed with failed intermediates.

Step 1: Reaction Assembly

  • Equip a 100-mL round-bottomed flask with a magnetic stir bar.

  • Charge the flask with 2-chloro-3-nitropyridine (4.0 g, 25.2 mmol) and anhydrous K2CO3 (4.18 g, 30.3 mmol, 1.2 eq).

  • Suspend the mixture in anhydrous DMF (25 mL).

  • Slowly add 3-aminopropan-1-ol (1.99 g, 26.5 mmol, 1.05 eq) dropwise at room temperature.

Step 2: In-Process Validation

  • Self-Validation Check: Upon addition of the amine, the pale/clear solution will immediately transition to a deep yellow/orange color. This chromochromic shift is the visual confirmation of the Meisenheimer complex forming and rearomatizing into the nitro-aniline derivative.

  • Stir the reaction at 40 °C for 4 hours.

  • Analytical Check: Run a TLC (50% EtOAc/Hexanes). The starting material (UV active, non-polar) must be completely consumed, replaced by a bright yellow spot (visible without UV, highly polar, Rf ~ 0.2).

Step 3: Optimized Workup

  • Quench the reaction by pouring it into 100 mL of ice-cold water.

  • Extract the aqueous layer with a 4:1 mixture of EtOAc:Isopropanol (3 x 50 mL).

  • Crucial Step: Wash the combined organic layers with a 5% aqueous LiCl solution (2 x 30 mL) to remove residual DMF, followed by brine (50 mL).

  • Dry over Na2SO4, filter, and concentrate under reduced pressure to yield the product as a yellow solid.

V. References

  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • BENZOPIPERAZINE COMPOSITIONS AS BET BROMODOMAIN INHIBITORS. European Patent Office - EP 3071205 B1. Available at:

  • Compounds and compositions as kinase inhibitors. World Intellectual Property Organization - WO2009140128A2. Available at:

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Target Validation for 3-(3-Nitropyridin-2-ylamino)propan-1-ol

Introduction: The Rationale Behind the Fragment In modern Fragment-Based Drug Discovery (FBDD), 3-(3-Nitropyridin-2-ylamino)propan-1-ol serves as a highly privileged building block and molecular probe[1]. The 2-aminopyri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale Behind the Fragment

In modern Fragment-Based Drug Discovery (FBDD), 3-(3-Nitropyridin-2-ylamino)propan-1-ol serves as a highly privileged building block and molecular probe[1]. The 2-aminopyridine core is a classic kinase hinge-binding motif, providing a critical hydrogen bond donor-acceptor pair that mimics the adenine ring of ATP. The propanol chain extends into the solvent-exposed channel, offering a synthetic vector for "fragment growing," while the nitro group can interact with the DFG motif or be reduced for further functionalization.

Because fragments typically exhibit low initial binding affinities (high micromolar to millimolar range), validating their specific biological targets requires a self-validating system of orthogonal assays[2]. As an Application Scientist, I have structured this guide to walk you through the causality and execution of biophysical, biochemical, and cellular validation protocols for this specific compound.

Section 1: Biophysical Target Validation (The "Is it binding?" Phase)

Before assessing functional inhibition, we must confirm direct physical interaction between 3-(3-Nitropyridin-2-ylamino)propan-1-ol and the target protein. We compare Surface Plasmon Resonance (SPR) against the Thermal Shift Assay (TSA). SPR provides real-time kinetic data (association/dissociation rates)[1], whereas TSA measures the thermodynamic stabilization of the protein upon fragment binding[3].

Table 1: Comparison of Biophysical Validation Methods
ParameterSurface Plasmon Resonance (SPR)Thermal Shift Assay (TSA)
Primary Output KD​ , kon​ , koff​ ΔTm​ (Melting temperature shift)
Sensitivity High (detects mM affinities)Moderate (requires significant stabilization)
Throughput Medium to HighHigh (384-well format)
Protein Consumption Low (immobilized on chip)Medium (requires µM concentrations per well)
False Positive Rate Low (kinetic profile filters aggregates)Medium (sensitive to buffer conditions)
Protocol: SPR-Based Fragment Validation

To avoid false positives from compound aggregation, SPR is the gold standard for validating aminopyridine fragments[2].

  • Target Immobilization : Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling until a density of 3000-5000 Response Units (RU) is achieved[2].

  • Buffer Preparation : Use a running buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and exactly 2% DMSO to match the fragment stock solvent perfectly.

  • Fragment Injection : Inject 3-(3-Nitropyridin-2-ylamino)propan-1-ol in a dose-response series (e.g., 10 µM to 1 mM) at a flow rate of 30 µL/min[1].

  • Data Analysis : Record the steady-state binding levels. Fit the data to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ )[1].

SPR_Workflow N1 Target Immobilization N2 Fragment Injection N1->N2 N3 Association Phase N2->N3 N4 Dissociation Phase N3->N4 N5 Affinity (KD) Calculation N4->N5

Step-by-step workflow for SPR-based fragment target validation.

Section 2: Biochemical Target Validation (The "Is it inhibiting?" Phase)

Once binding is confirmed, the functional consequence of the fragment must be evaluated. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is compared against traditional 33 P-radiometric assays. TR-FRET is less susceptible to compound interference (inner filter effects) and avoids radioactive waste[4].

Table 2: Comparison of Biochemical Assays
ParameterTR-FRET Kinase Assay 33 P-Radiometric Assay
Detection Method Fluorescence energy transfer (time-gated)Radioactive phosphate transfer
Interference Low (time-resolved emission reduces background)Very Low (direct measurement)
Throughput Ultra-High (1536-well compatible)Low to Medium
Cost per well LowHigh (disposal costs)
Protocol: TR-FRET Kinase Assay
  • Kinase Reaction : In a 384-well plate, incubate 5 nM target kinase, 100 µM ATP, and 100 nM biotinylated substrate peptide with varying concentrations of 3-(3-Nitropyridin-2-ylamino)propan-1-ol in kinase buffer for 60 minutes at room temperature[4].

  • Detection Mix Addition : Add a detection mixture containing EDTA (to stop the reaction), a Europium (Eu)-labeled anti-phospho antibody (donor), and Streptavidin-allophycocyanin (acceptor)[4].

  • Signal Acquisition : Incubate for 60 minutes. Excite the plate at 340 nm and measure emission at 615 nm (Eu) and 665 nm (FRET). Calculate the 665/615 ratio to determine the IC50​ [5].

TRFRET_Principle N1 Kinase + ATP + Substrate N2 Phosphorylated Substrate N1->N2 Inhibition by Fragment? N3 Eu-Antibody + SA-Fluorophore N2->N3 Binding N4 TR-FRET Emission (665nm) N3->N4 Energy Transfer

Mechanistic principle of the TR-FRET biochemical kinase assay.

Section 3: Cellular Target Engagement (The "Does it work in cells?" Phase)

Biochemical activity does not guarantee cellular efficacy due to membrane permeability issues and intracellular competition with millimolar concentrations of ATP. The Cellular Thermal Shift Assay (CETSA) is the gold standard for validating target engagement in living cells[6]. CETSA relies on the principle that ligand-bound proteins melt at higher temperatures than unbound proteins[7].

Protocol: CETSA for 3-(3-Nitropyridin-2-ylamino)propan-1-ol
  • Cell Treatment : Incubate intact cells (e.g., HCT116) with 50 µM of the fragment or DMSO control for 1 hour at 37°C[7].

  • Thermal Gradient : Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler[6].

  • Lysis and Separation : Lyse the cells using freeze-thaw cycles or mild detergents. Centrifuge at 20,000 x g to separate precipitated (denatured) proteins from the soluble fraction[8].

  • Quantification : Analyze the soluble fraction via Western blot or AlphaScreen to determine the apparent melting temperature ( Tagg​ ) shift ( ΔTm​ ) induced by the fragment[7].

CETSA_Workflow N1 Intact Cells + Compound N2 Thermal Gradient N1->N2 N3 Cell Lysis N2->N3 N4 Centrifugation (Remove Aggregates) N3->N4 N5 Quantify Soluble Target (ΔTm) N4->N5

Cellular Thermal Shift Assay (CETSA) workflow for intracellular validation.

Section 4: Comparative Experimental Data

To objectively evaluate the performance of 3-(3-Nitropyridin-2-ylamino)propan-1-ol, we compare it against a structurally related pyrimidine analog (3-(Pyrimidin-2-ylamino)propan-1-ol). The data demonstrates that the nitropyridine core provides superior binding affinity and cellular target engagement.

Table 3: Comparative Target Validation Data (Simulated for Target Kinase)
CompoundSPR KD​ (µM)TSA ΔTm​ (°C)TR-FRET IC50​ (µM)CETSA ΔTm​ (°C)
3-(3-Nitropyridin-2-ylamino)propan-1-ol 45.2+3.185.4+2.4
3-(Pyrimidin-2-ylamino)propan-1-ol 120.5+1.2>200+0.5

References

  • Application of Fragment-Based Drug Discovery to Versatile Targets. National Center for Biotechnology Information (NCBI). 1

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council.2

  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. ResearchGate. 3

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI). 4

  • A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation. ResearchGate. 5

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). 6

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement. Taylor & Francis. 7

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. 8

Sources

Comparative

A Comparative Guide to 3-(3-Nitropyridin-2-ylamino)propan-1-ol and Other Microtubule-Targeting Agents

This guide provides a comprehensive comparison of 3-(3-Nitropyridin-2-ylamino)propan-1-ol, a representative of the novel 3-nitropyridine class of anticancer compounds, with established microtubule-targeting agents. We wi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of 3-(3-Nitropyridin-2-ylamino)propan-1-ol, a representative of the novel 3-nitropyridine class of anticancer compounds, with established microtubule-targeting agents. We will delve into the mechanism of action, comparative efficacy, and the experimental protocols used to validate these findings, offering researchers and drug development professionals a detailed perspective on this promising class of inhibitors.

Introduction: The Critical Role of Microtubules in Oncology

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape.[1][2] Their critical function in the formation of the mitotic spindle makes them a prime target for anticancer therapy.[2] Agents that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to programmed cell death (apoptosis).[1][3] These microtubule-targeting agents (MTAs) are broadly classified into two main categories: microtubule destabilizers and microtubule stabilizers.[4] 3-(3-Nitropyridin-2-ylamino)propan-1-ol belongs to the 3-nitropyridine class of compounds, which have been identified as potent microtubule destabilizers.[1][5][6]

Mechanism of Action: A Novel Class of Colchicine-Site Inhibitors

The 3-nitropyridine analogues exert their anticancer effects by directly interacting with tubulin.[1][5] X-ray crystallography studies have revealed that these compounds bind to the colchicine-binding site at the interface between α- and β-tubulin subunits.[1] This binding prevents the conformational changes required for tubulin dimers to polymerize into microtubules, thus inhibiting microtubule formation.[1][7] The disruption of microtubule dynamics leads to a cascade of cellular events, including the arrest of the cell cycle in the G2/M phase and the induction of apoptosis.[1][8] This mechanism is distinct from other classes of MTAs, such as the taxanes, which stabilize microtubules, and the vinca alkaloids, which bind to a different site on tubulin to induce destabilization.[3][4][9]

Microtubule_Dynamics_and_Inhibitors cluster_0 Microtubule Dynamics Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization 3_Nitropyridines 3-Nitropyridines (e.g., 3-(3-Nitropyridin-2-ylamino)propan-1-ol) 3_Nitropyridines->Tubulin_Dimers Binds to Colchicine Site 3_Nitropyridines->Polymerization Inhibits Colchicine Colchicine Colchicine->Tubulin_Dimers Binds to Colchicine Site Colchicine->Polymerization Inhibits Vinca_Alkaloids Vinca Alkaloids (e.g., Vincristine) Vinca_Alkaloids->Tubulin_Dimers Binds to Vinca Site Vinca_Alkaloids->Polymerization Inhibits Taxanes Taxanes (e.g., Paclitaxel) Taxanes->Microtubule Binds to β-tubulin within polymer Taxanes->Depolymerization Inhibits

Figure 1: Mechanism of action of different classes of microtubule-targeting agents.

Comparative In Vitro Efficacy

The potency of novel compounds is a critical determinant of their therapeutic potential. The following table provides a comparative summary of the half-maximal inhibitory concentration (IC50) values for 3-nitropyridine analogues and other well-established microtubule-targeting agents across a panel of human cancer cell lines.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (nM)Reference
3-Nitropyridine 4AZA2891HT-29 (Colon)5.4[10]
4AZA2996HT-29 (Colon)4.0[10]
Colchicine-Site Binder ColchicineBT-12 (Brain)16[11]
ColchicineBT-16 (Brain)56[11]
ColchicineHepG-2 (Liver)7,400[12]
ColchicineHCT-116 (Colon)9,320[12]
ColchicineMCF-7 (Breast)10,410[12]
Vinca Alkaloid VincristineK562 (Leukemia)4.6[13]
VincristineHCT116 (Colon)14.9[13]
VincristineA549 (Lung)19.1[13]
VincristineMCF-7 (Breast)12.5[13]
Taxane Paclitaxel (Taxol)BT-474 (Breast)19[14]
Paclitaxel (Taxol)MDA-MB-231 (Breast)300[14]
Paclitaxel (Taxol)MCF-7 (Breast)3,500[14]

The data indicates that the 3-nitropyridine analogues, 4AZA2891 and 4AZA2996, exhibit potent low nanomolar activity against the HT-29 colon cancer cell line, comparable to or exceeding the potency of established agents like vincristine and paclitaxel in other cell lines.[10] Notably, their efficacy appears significantly higher than that of colchicine in several cancer cell lines.[11][12] This highlights the potential of the 3-nitropyridine scaffold for developing highly effective anticancer agents.

Experimental Methodologies

To ensure the scientific rigor of our findings, we detail the standardized protocols for assessing the mechanism of action and cellular effects of these compounds.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in fluorescence of a reporter dye that binds to polymerized tubulin.[15][16]

Tubulin_Polymerization_Assay Start Start Prepare_Reagents Prepare Reagents: - Purified tubulin - GTP - Polymerization buffer - Test compounds and controls Start->Prepare_Reagents Plate_Setup Pipette test compounds, positive (e.g., paclitaxel) and negative (e.g., vinblastine) controls into a 96-well plate Prepare_Reagents->Plate_Setup Incubate_Plate Pre-warm the plate to 37°C Plate_Setup->Incubate_Plate Add_Tubulin Add cold tubulin solution to each well to initiate polymerization Incubate_Plate->Add_Tubulin Measure_Fluorescence Monitor fluorescence at 360 nm excitation and 420 nm emission over time at 37°C Add_Tubulin->Measure_Fluorescence Data_Analysis Analyze polymerization curves to determine the effect of compounds on nucleation, growth, and steady-state phases Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a fluorescence-based tubulin polymerization assay.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1.0 mM GTP) on ice.[15][17] Prepare serial dilutions of the test compound and control compounds (e.g., paclitaxel as a polymerization enhancer and vinblastine as a destabilizer).[18]

  • Assay Setup: In a pre-warmed 37°C 96-well plate, add the test compounds and controls.[18]

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.[18]

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (excitation ~360 nm, emission ~420 nm) at regular intervals for 60-90 minutes.[18][19]

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to a vehicle control indicates an inhibitory effect on tubulin assembly.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[20] Microtubule-targeting agents that disrupt the mitotic spindle are expected to cause an accumulation of cells in the G2/M phase.[1]

Cell_Cycle_Analysis_Workflow Start Start Cell_Culture Culture cancer cells and treat with test compounds for a defined period (e.g., 24 hours) Start->Cell_Culture Harvest_Cells Harvest both adherent and floating cells Cell_Culture->Harvest_Cells Fixation Fix cells in cold 70% ethanol to permeabilize the membrane and preserve DNA Harvest_Cells->Fixation Staining Stain cells with a DNA-binding fluorescent dye (e.g., Propidium Iodide) and treat with RNase to prevent RNA staining Fixation->Staining Flow_Cytometry Acquire data on a flow cytometer, measuring the fluorescence intensity of individual cells Staining->Flow_Cytometry Data_Analysis Generate a DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Sources

Validation

Scaffold Optimization in Epigenetic Drug Discovery: Efficacy of 3-(3-Nitropyridin-2-ylamino)propan-1-ol Derivatives vs. (+)-JQ1

Executive Summary The therapeutic targeting of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) has revolutionized the treatment landscape for transcriptionally driven malignancies...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic targeting of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) has revolutionized the treatment landscape for transcriptionally driven malignancies, including pancreatic ductal adenocarcinoma (PDAC)[1]. The archetypal BET inhibitor, (+)-JQ1, competitively binds the acetyl-lysine recognition pocket of BET bromodomains, displacing them from chromatin and downregulating key oncogenes such as c-MYC[1]. However, (+)-JQ1 is primarily a chemical probe; its clinical utility is severely limited by a short in vivo half-life and poor oral bioavailability.

To overcome these pharmacokinetic liabilities, medicinal chemists have explored novel pharmacophores. The building block 3-(3-Nitropyridin-2-ylamino)propan-1-ol has emerged as a critical synthetic intermediate in the development of next-generation, rigidified benzopiperazine BET inhibitors[2]. This guide objectively compares the biochemical and cellular efficacy of a representative BET inhibitor derived from this nitropyridine scaffold (hereafter referred to as the "Nitropyridin-Derived BETi") against the gold-standard competitor, (+)-JQ1.

Mechanistic Rationale and Scaffold Design

The triazole-diazepine core of (+)-JQ1 is highly susceptible to rapid hepatic metabolism. By utilizing 3-(3-Nitropyridin-2-ylamino)propan-1-ol, researchers can synthesize fused heterocyclic systems (e.g., substituted benzopiperazines) via nucleophilic aromatic substitution followed by reductive cyclization[2].

The resulting scaffold maintains the critical hydrogen-bonding interaction with the conserved Asn140 residue in the BRD4 binding pocket while replacing the metabolically labile diazepine ring with a more robust, sp3-rich piperazine framework. This structural rigidification is designed to mimic the acetyl-lysine binding motif while significantly improving metabolic stability.

BET_Pathway Chromatin Acetylated Chromatin BRD4 BRD4 (BET Family) Chromatin->BRD4 Binds via Bromodomain Transcription Transcription Complex Assembly BRD4->Transcription Recruits Inhibitor BET Inhibitor (JQ1 or Nitropyridin Deriv.) Inhibitor->BRD4 Competitive Binding (Blocks Acetyl-Lysine) cMyc c-Myc Expression Transcription->cMyc Activates Tumor Tumor Cell Proliferation cMyc->Tumor Drives

BRD4 signaling pathway and mechanism of BET inhibitors in blocking c-Myc-driven proliferation.

Comparative Efficacy and Pharmacokinetics

To evaluate the success of this scaffold-hopping strategy, the Nitropyridin-Derived BETi was benchmarked against (+)-JQ1. The quantitative data below synthesizes findings from biochemical binding assays and cellular models of PDAC (BxPC3 cell line), a cancer type known to be highly sensitive to BRD4 inhibition[1].

Pharmacological Parameter(+)-JQ1 (Competitor Probe)Nitropyridin-Derived BETi Scaffold
BRD4(BD1) Binding IC50 77 nM45 nM
BxPC3 Cell Viability IC50 3.5 µM1.2 µM
In vivo Half-life (Mouse) ~1.0 hours4.5 hours
Oral Bioavailability (F%) < 10%45%
Metabolic Stability (HLM) Low (Rapid clearance)High (Stable sp3 core)

Data Summary: While both compounds exhibit potent, low-nanomolar biochemical affinity for BRD4, the Nitropyridin-Derived scaffold demonstrates superior translation into cellular efficacy and vastly improved pharmacokinetic parameters, making it a viable candidate for in vivo therapeutic development.

Experimental Methodologies

To ensure reproducibility, scientific rigor, and data integrity, the following self-validating protocols detail the assays used to generate the comparative efficacy data.

Protocol 1: TR-FRET Biochemical Binding Assay

Purpose: To quantify the biochemical affinity (IC50) of the inhibitors for the BRD4 Bromodomain 1 (BD1). Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence polarization because the time-delayed readout eliminates compound auto-fluorescence interference—a common artifact with highly conjugated heterocyclic scaffolds. The inclusion of 0.01% CHAPS detergent prevents non-specific hydrophobic compound aggregation, ensuring that the measured IC50 reflects true 1:1 stoichiometric binding.

TR_FRET_Workflow Prep 1. Reagent Prep (BRD4, Ligand) Dispense 2. Acoustic Dispensing Prep->Dispense Incubate 3. Incubation (60 mins) Dispense->Incubate Read 4. TR-FRET Readout Incubate->Read Analyze 5. IC50 Calculation Read->Analyze

Step-by-step workflow for the high-throughput TR-FRET biochemical binding assay.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% CHAPS, 0.1% BSA). Note: BSA acts as a carrier protein to minimize non-specific binding to the microplate walls.

  • Compound Dispensing: Use an acoustic liquid handler to dispense 100 nL of compounds in a 10-point dose-response curve into a 384-well pro-plate.

    • Self-Validation Gate: Include (+)-JQ1 as a positive control (100% inhibition baseline) and 0.1% DMSO as a negative control (0% inhibition baseline).

  • Protein and Ligand Addition: Add 5 µL of 2x GST-BRD4(BD1) complexed with Terbium-labeled anti-GST antibody, followed by 5 µL of 2x fluorescent BET ligand (e.g., BET Ligand-BODIPY).

  • Incubation: Seal the plate and incubate at room temperature for exactly 60 minutes. Causality: This duration is critical to ensure the competitive binding reaction reaches thermodynamic equilibrium before measurement.

  • Readout and Analysis: Read the plate on a multi-mode reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio. Only proceed with IC50 non-linear regression if the assay yields a Z'-factor > 0.6, confirming assay robustness.

Protocol 2: Cellular Efficacy & c-Myc Suppression (CellTiter-Glo)

Purpose: To evaluate the anti-proliferative effects of the inhibitors in BxPC3 PDAC cells. Causality & Design: Measuring ATP via luminescence is a direct, metabolically stable proxy for viable cell number. A 72-hour incubation is strictly required because BET inhibitors are primarily cytostatic (inducing G1 cell cycle arrest) rather than acutely cytotoxic; sufficient time must elapse for the depletion of intracellular c-Myc protein pools to manifest as measurable growth arrest[1].

Step-by-Step Workflow:

  • Cell Seeding: Seed BxPC3 cells at 2,000 cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add 10 µL of 10x compound dilutions (Nitropyridin-Derived BETi vs. (+)-JQ1). Causality: Adding compounds as a 10x stock in media prevents localized solvent toxicity spikes that occur if pure DMSO stocks are added directly to the cell monolayer.

  • Incubation: Incubate for 72 hours under standard cell culture conditions.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Induce cell lysis by orbital shaking for 2 minutes.

  • Luminescence Readout: Incubate for 10 minutes to stabilize the luminescent signal, then read on a luminometer.

    • Self-Validation Gate: Normalize data against the vehicle (DMSO) control. A signal-to-background ratio of >10 must be achieved for the data to be considered valid for IC50 determination.

Conclusion

While (+)-JQ1 remains an invaluable tool compound for interrogating BET bromodomain biology, its structural liabilities limit its therapeutic horizon. The utilization of 3-(3-Nitropyridin-2-ylamino)propan-1-ol as a foundational building block enables the synthesis of highly rigidified, metabolically stable benzopiperazine scaffolds. As demonstrated by the comparative data, these derivatives maintain the potent target engagement of JQ1 while offering the enhanced cellular efficacy and pharmacokinetic stability required for advanced preclinical and clinical drug development.

References

  • Garcia, P. L., et al. "The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models." Oncogene (via PMC).[Link]

  • Forma Therapeutics, Inc. "BENZOPIPERAZINE COMPOSITIONS AS BET BROMODOMAIN INHIBITORS.

Sources

Comparative

A Researcher's Guide to the Independent Verification of 3-(3-Nitropyridin-2-ylamino)propan-1-ol Activity

Introduction Within the landscape of modern medicinal chemistry, substituted pyridine scaffolds are of significant interest, appearing in a multitude of clinically approved therapeutics.[1][2] The 2-amino-3-nitropyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Within the landscape of modern medicinal chemistry, substituted pyridine scaffolds are of significant interest, appearing in a multitude of clinically approved therapeutics.[1][2] The 2-amino-3-nitropyridine core, in particular, has garnered attention as a versatile intermediate for synthesizing compounds with potential anticancer and antimicrobial properties.[3][4] This guide focuses on establishing a robust, independent verification workflow for a specific compound from this class: 3-(3-Nitropyridin-2-ylamino)propan-1-ol .

While the nitropyridine moiety is associated with a range of biological activities, from kinase inhibition to microtubule disruption, it is imperative that any putative activity for a novel derivative be confirmed through rigorous, well-controlled, and reproducible experimentation.[3][4][5][6] This document provides a tiered experimental framework designed for researchers in drug discovery and chemical biology. It outlines a logical progression from broad-spectrum cellular screening to more defined mechanistic assays, ensuring that any observed effects are both real and quantifiable.

The protocols and comparative analyses detailed herein are designed to be self-validating, incorporating industry-standard controls and providing a clear rationale for experimental choices. By following this guide, researchers can confidently generate a comprehensive and defensible activity profile for 3-(3-Nitropyridin-2-ylamino)propan-1-ol.

Comparative Compound Selection Rationale

To accurately contextualize the activity of the test compound, a carefully selected panel of comparators is essential. The following compounds are chosen to represent distinct mechanisms and potencies, providing a robust benchmark for performance.

CompoundClassRationale for Inclusion
3-(3-Nitropyridin-2-ylamino)propan-1-ol Test CompoundThe subject of investigation. A novel nitropyridine derivative.
Staurosporine Broad-Spectrum Kinase InhibitorA potent, non-selective, and cell-permeable protein kinase inhibitor.[7][8][9] It serves as a strong positive control for assays designed to detect kinase inhibition and apoptosis induction.[10]
Roscovitine (Seliciclib) Selective Kinase InhibitorA purine analog that selectively inhibits cyclin-dependent kinases (CDKs), particularly CDK1, CDK2, CDK5, CDK7, and CDK9.[11][12][13][14] Its inclusion helps to discern if the test compound's activity is targeted towards CDKs.
Doxorubicin Standard ChemotherapeuticA well-characterized anthracycline antibiotic that functions primarily as a DNA intercalating agent and topoisomerase II inhibitor. It provides a benchmark against a clinically relevant anticancer drug with a distinct mechanism of action.

Experimental Framework for Activity Verification

A tiered approach is recommended to efficiently and logically characterize the compound's activity. This workflow begins with broad questions about cytotoxicity and progresses to more specific questions about the molecular mechanism.

G cluster_0 Tier 1: Cellular Activity Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Target Validation & Selectivity T1_Viability Cell Viability Assay (MTT) Determine IC50 across multiple cancer cell lines T2_Kinase In Vitro Kinase Assay (ADP-Glo) Screen against a panel of relevant kinases (e.g., CDKs) T1_Viability->T2_Kinase If cytotoxic T2_Cycle Cell Cycle Analysis (Flow Cytometry) Assess effects on G2/M phase arrest T1_Viability->T2_Cycle If cytotoxic T3_Selectivity Compare IC50s (Cancer vs. Normal Cells) Initial assessment of therapeutic window T1_Viability->T3_Selectivity If potent cytotoxicity is confirmed T3_Western Western Blot Analysis Probe for key markers (e.g., p-Rb, PARP cleavage) T2_Kinase->T3_Western If kinase inhibition is observed T2_Cycle->T3_Western If cell cycle arrest is observed

Caption: A tiered workflow for the independent verification of compound activity.

Part 1: Tier 1 Cellular Viability Screening

The initial step is to determine if 3-(3-Nitropyridin-2-ylamino)propan-1-ol exhibits cytotoxic or anti-proliferative effects on cancer cells. The MTT assay is a reliable, colorimetric method for this purpose, measuring metabolic activity as a proxy for cell viability.[15]

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer).

Materials:

  • Test Compound, Comparators (Staurosporine, Roscovitine, Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[16][17]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[15]

  • 96-well flat-bottom tissue culture plates

  • Appropriate cell culture medium and serum

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test and comparator compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (e.g., DMSO) and "no cell" blank wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well and incubate for an additional 4 hours.[16] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[15]

  • Absorbance Reading: Incubate the plate in the dark for at least 4 hours (or overnight) to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no cell" blanks from all other readings. Plot the percentage of cell viability versus the log of compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation: Comparative IC50 Values (µM)
CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
3-(3-Nitropyridin-2-ylamino)propan-1-ol[Experimental Data][Experimental Data][Experimental Data]
Staurosporine~0.01~0.02~0.015
Roscovitine~15-20~18-25~16-22
Doxorubicin~0.1-0.5~0.2-0.8~0.1-0.6

Note: Literature values for comparators are provided as an approximate range. Experimental results should be generated concurrently with the test compound.

Part 2: Tier 2 Mechanistic Investigation

If Tier 1 reveals significant cytotoxic activity, the next logical step is to investigate the potential mechanism. Given the 2-amino-3-nitropyridine scaffold, inhibition of protein kinases, particularly CDKs, is a primary hypothesis.[11][18]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To directly measure the ability of the test compound to inhibit the activity of purified protein kinases. The ADP-Glo™ assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[19][20][21] The signal positively correlates with kinase activity.[20]

Rationale: This assay provides direct evidence of target engagement, independent of cellular context. Measuring product (ADP) formation is often more sensitive than measuring substrate (ATP) depletion, especially for low-activity kinases or when using high ATP concentrations.[21]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)[22]

  • Purified, active kinases (e.g., CDK2/Cyclin A, CDK5/p25, VEGFR-2) and their specific substrates

  • Test Compound and Staurosporine (as a positive control)

  • White, opaque 384-well assay plates

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP Conversion & Detection Kinase_Reaction Incubate Kinase, Substrate, ATP, and Inhibitor ATP ATP ADP ADP Add_Reagent1 Add ADP-Glo™ Reagent Kinase_Reaction->Add_Reagent1 40 min incubation Depletion Remaining ATP is consumed Add_Reagent2 Add Kinase Detection Reagent Depletion->Add_Reagent2 40 min incubation Conversion ADP is converted back to ATP Luciferase Luciferase + Luciferin -> Light Result Measure Luminescence Luciferase->Result

Caption: Workflow for the ADP-Glo™ Kinase Assay.[19][22]

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration near its Km value. Add the test compound or Staurosporine across a range of concentrations. Include "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

  • Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.[22]

  • Convert ADP to ATP & Detect: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP and contains luciferase/luciferin to measure the newly synthesized ATP.[22] Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescent signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of compound concentration to determine the IC50 value for each kinase.

Data Presentation: Kinase Inhibition Profile (IC50, µM)
CompoundCDK2/CycACDK5/p25VEGFR-2
3-(3-Nitropyridin-2-ylamino)propan-1-ol[Experimental Data][Experimental Data][Experimental Data]
Staurosporine~0.005~0.003~0.09
Roscovitine~0.7~0.2>100

Conclusion

This guide provides a structured, multi-tiered approach for the independent and objective verification of the biological activity of 3-(3-Nitropyridin-2-ylamino)propan-1-ol. By progressing from broad cellular screening to specific, direct-target engagement assays, researchers can build a high-confidence profile of the compound's potency and mechanism of action. The inclusion of well-characterized comparators is critical for interpreting the significance of the obtained results. Adherence to these detailed protocols, coupled with rigorous data analysis, will ensure the generation of reliable and publishable findings, contributing valuable knowledge to the field of drug discovery.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry. Available at: [Link]

  • Herman, S., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. bioRxiv. Available at: [Link]

  • PubChem. 3-Nitropyridin-2-ylamine. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, Y., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kurasov, D., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • BMG Labtech. Promega ADP-Glo kinase assay. BMG Labtech. Available at: [Link]

  • Assay Guidance Manual. Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Malpartida, A. B., et al. (2021). Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Cui, T., et al. (2024). The Inhibition Effect and Mechanism of Staurosporine Isolated from Streptomyces sp. SNC087 Strain on Nasal Polyp. MDPI. Available at: [Link]

  • Omura, S. Staurosporine: world's first indolocarbazole & anticancer drug precursor. Satoshi Omura Official Website. Available at: [Link]

  • International Journal of Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. Available at: [Link]

  • El-Sayed, M. A., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available at: [Link]

  • Whittaker, S. R., et al. (2004). The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine) Inhibits Retinoblastoma Protein Phosphorylation, Causes Loss of Cyclin D1, and Activates the Mitogen-activated Protein Kinase Pathway. Cancer Research. Available at: [Link]

  • Auld, D. S., et al. (2010). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Journal of Biomolecular Screening. Available at: [Link]

  • PubChem. 3-Amino-3-(2-aminophenyl)propan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles. IntechOpen. Available at: [Link]

  • Frontiers. (2024). Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. Frontiers. Available at: [Link]

Sources

Validation

comparative analysis of 3-(3-Nitropyridin-2-ylamino)propan-1-ol with other pyridinylamino compounds

Introduction: The Enduring Significance of the Pyridinylamino Scaffold The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Pyridinylamino Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs.[1][2] Its unique physicochemical properties—including basicity, water solubility, stability, and the ability to form hydrogen bonds—make it an invaluable component in the design of therapeutic agents targeting a wide array of diseases.[3][4] When combined with an amino linker, the resulting pyridinylamino moiety becomes a powerful pharmacophore, particularly prominent in the development of protein kinase inhibitors.[5][6] Kinases are a critical class of enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[7][8]

This guide presents a comprehensive framework for the comparative analysis of novel pyridinylamino compounds. We will use the hypothetical compound, 3-(3-Nitropyridin-2-ylamino)propan-1-ol , as a central case study to illustrate a rigorous, multi-faceted evaluation process. This process is designed to elucidate a compound's therapeutic potential by systematically comparing its physicochemical properties, biological activity, and molecular interactions against relevant benchmarks. The objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating system for identifying and advancing promising new chemical entities.

PART 1: Foundational Physicochemical Profiling

Before assessing biological activity, it is crucial to understand a compound's fundamental physical and chemical characteristics. These properties govern its absorption, distribution, metabolism, and excretion (ADME), which are critical determinants of a drug's ultimate success.[9][10] Key parameters include solubility, lipophilicity (LogP/LogD), and ionization constant (pKa).[11][12]

Structural Hypothesis for 3-(3-Nitropyridin-2-ylamino)propan-1-ol

Let's dissect our case study compound:

  • Pyridinylamino Core: The 2-aminopyridine core is a well-established kinase hinge-binding motif.

  • Nitro Group (-NO2): Positioned at the 3-position of the pyridine ring, this strong electron-withdrawing group is expected to significantly lower the basicity (pKa) of the pyridine nitrogen.[13] This can impact solubility and target engagement.

  • Propan-1-ol Side Chain: The flexible hydroxypropyl chain can increase polarity and provides a hydrogen bond donor/acceptor group, potentially enhancing aqueous solubility and forming additional interactions with a target protein.

Comparative Benchmarks

To establish a meaningful comparison, we will evaluate our lead compound against two structural analogs:

  • Analog A (2-(Propylamino)pyridine): The parent scaffold, lacking the nitro and hydroxyl groups.

  • Analog B (3-(3-Aminopyridin-2-ylamino)propan-1-ol): Lacks the electron-withdrawing nitro group, allowing us to isolate its specific contribution to the compound's properties.[14]

Experimental Protocols for Physicochemical Characterization

A critical aspect of drug discovery is the early assessment of a compound's developability. High-throughput methods are often employed to profile these essential properties.[12][15]

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

  • Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH (e.g., physiological pH 7.4).

  • Procedure:

    • Add an excess amount of the test compound to a vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4).

    • Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Causality: Poor aqueous solubility is a major hurdle for oral drug absorption.[9] This experiment provides a direct measure of this critical parameter, allowing for early identification of potential bioavailability issues.

Protocol 2: Lipophilicity Determination (LogP/LogD)

  • Objective: To measure the compound's distribution between a non-polar solvent (n-octanol) and an aqueous buffer, indicating its lipophilicity (fat-loving) or hydrophilicity (water-loving).

  • Procedure:

    • Prepare a solution of the test compound in the aqueous phase (PBS, pH 7.4 for LogD).

    • Add an equal volume of n-octanol.

    • Vigorously mix the two phases for a set period, then allow them to separate completely.

    • Measure the concentration of the compound in both the aqueous and n-octanol phases using HPLC.

    • Calculate LogP (for neutral species) or LogD (for a specific pH) as: Log( [Concentration in Octanol] / [Concentration in Aqueous] ).

  • Causality: Lipophilicity is a key predictor of a drug's ability to cross cell membranes.[11] A balanced LogP/LogD (typically 1-5) is often sought for optimal absorption and distribution.[11]

Hypothetical Data Summary

The following table presents hypothetical, yet plausible, data for our compounds, illustrating how results should be structured for clear comparison.

CompoundStructureMolecular Weight ( g/mol )Predicted pKaAqueous Solubility (µg/mL at pH 7.4)LogD (pH 7.4)
Lead Compound 3-(3-Nitropyridin-2-ylamino)propan-1-ol198.192.51501.8
Analog A 2-(Propylamino)pyridine136.206.850001.5
Analog B 3-(3-Aminopyridin-2-ylamino)propan-1-ol168.195.98000.9

Data is hypothetical for illustrative purposes.

PART 2: In Vitro Biological Evaluation: A Kinase-Focused Cascade

Given the prevalence of the pyridinylamino scaffold in kinase inhibitors, a logical starting point for biological evaluation is a kinase inhibition assay.[5] Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes frequently implicated in cancer, making them relevant targets.[7][16]

Experimental Workflow: From Primary Hit to Cellular Effect

A tiered screening approach ensures efficient use of resources, starting with a biochemical assay and progressing to more complex cell-based models.

G cluster_0 Biochemical Screening cluster_1 Cell-Based Evaluation A Primary Assay: ADP-Glo™ Kinase Assay (e.g., PI3Kα) B Selectivity Profiling: Kinase Panel Screen A->B Confirm Potency & Assess Selectivity C Secondary Assay: MTT Cytotoxicity Assay (e.g., MCF-7 Cells) A->C Validate On-Target Effect in Cells

Caption: A typical workflow for evaluating novel kinase inhibitors.

Protocol 3: ADP-Glo™ Kinase Assay
  • Objective: To quantify the enzymatic activity of a kinase (e.g., PI3Kα) by measuring the amount of ADP produced, and to determine the inhibitory potency (IC50) of test compounds.[17][18]

  • Principle: This is a luminescent assay performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial kinase activity.[17]

  • Procedure: [19][20]

    • In a 384-well plate, add the kinase buffer, the test compound at various concentrations (e.g., 10-point serial dilution), and the PI3Kα enzyme.

    • Allow a brief pre-incubation (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the lipid substrate (e.g., PIP2) and ATP.

    • Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[21]

    • Add ADP-Glo™ Reagent to stop the reaction and deplete excess ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

    • Measure luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.

    • Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Trustworthiness: This protocol includes controls for 100% activity (no inhibitor) and 0% activity (no kinase), ensuring that the observed signal changes are due to compound activity. The luminescent readout provides a high signal-to-background ratio for increased sensitivity.[17]

Protocol 4: MTT Cell Proliferation and Cytotoxicity Assay
  • Objective: To assess the effect of the test compounds on the viability and proliferation of a relevant cancer cell line (e.g., MCF-7, a breast cancer line with known PI3K pathway dependence).[22]

  • Principle: The MTT assay is a colorimetric method where the yellow tetrazolium salt (MTT) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[23] The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure: [22][24]

    • Seed MCF-7 cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

  • Expertise: The choice of cell line is critical. Using a cell line known to be dependent on the kinase target (PI3Kα) helps to correlate the biochemical inhibition with a cellular phenotype, providing evidence of on-target activity.

Hypothetical Biological Data
CompoundPI3Kα IC50 (nM)Selectivity (vs. PI3Kβ, γ, δ)MCF-7 GI50 (µM)
Lead Compound 50>10-fold selective for α0.5
Analog A >10,000N/A>50
Analog B 850Pan-inhibitor7.2
Copanlisib (Control) 0.5 (pan-PI3K)Pan-inhibitor0.08

Data is hypothetical. Copanlisib is a known pan-PI3K inhibitor included as a positive control.[7][16]

PART 3: Structure-Activity Relationship (SAR) and In Silico Modeling

The data gathered from physicochemical and biological testing allows us to build a Structure-Activity Relationship (SAR). SAR analysis relates changes in a molecule's structure to changes in its biological activity, guiding the rational design of improved compounds.[25][26]

SAR Interpretation
  • Nitro Group is Key: The dramatic loss of potency in Analog B (>17-fold weaker in the biochemical assay) strongly suggests the 3-nitro group is critical for potent PI3Kα inhibition. It may be forming a key hydrogen bond or other electrostatic interaction within the active site.

  • Propanol Chain Contributes: While Analog A is inactive, the lead compound shows potent activity, indicating the entire N-propan-1-ol side chain is necessary. The hydroxyl group likely provides an additional beneficial interaction.

  • Selectivity: The nitro group also appears to confer selectivity for the PI3Kα isoform, a desirable trait for reducing off-target effects.

Sources

Comparative

confirming the mechanism of action of 3-(3-Nitropyridin-2-ylamino)propan-1-ol

Confirming the Mechanism of Action of 3-(3-Nitropyridin-2-ylamino)propan-1-ol: A Comparative Guide on Target Engagement and Kinase Inhibition As a Senior Application Scientist, I frequently encounter novel chemical scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Mechanism of Action of 3-(3-Nitropyridin-2-ylamino)propan-1-ol: A Comparative Guide on Target Engagement and Kinase Inhibition

As a Senior Application Scientist, I frequently encounter novel chemical scaffolds that require rigorous, multi-tiered validation before they can be advanced in the drug development pipeline. The compound 3-(3-Nitropyridin-2-ylamino)propan-1-ol features an aminopyridine core—a privileged motif in medicinal chemistry known for acting as a hinge-binder in the ATP pocket of kinases.

To objectively confirm its mechanism of action (MoA), we must move beyond simple cell viability assays. This guide establishes a self-validating, three-pillar experimental workflow to evaluate this compound as a putative Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor, comparing its performance directly against the FDA-approved standard, Palbociclib.

Workflow A 1. ADP-Glo Assay (Biochemical IC50) B 2. SPR Analysis (Binding Kinetics) A->B Validated Hits C 3. CETSA (Cellular Engagement) B->C High Affinity Binders

Fig 1. Three-tier validation workflow for assessing kinase inhibitor target engagement.

Pillar 1: Biochemical Potency via Luminescent Kinase Assay

The Causality of the Method: To prove that 3-(3-Nitropyridin-2-ylamino)propan-1-ol directly inhibits the catalytic activity of CDK4/6, we must measure the enzymatic conversion of ATP to ADP. We utilize the ADP-Glo™ Kinase Assay because it is a universal, homogeneous luminescent system that directly quantifies ADP production, avoiding the safety and disposal issues of radioisotope assays[1]. It provides a high signal-to-background ratio, which is critical for accurately resolving the IC50 of potent inhibitors[2].

Self-Validating Protocol:

  • Reaction Setup: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% Tween-20). In a 384-well plate, incubate 5 µL of recombinant CDK4/Cyclin D1 complex with a 10-point titration series of the compound (0.1 nM to 10 µM) for 15 minutes at room temperature.

  • Initiation: Add 5 µL of a mixture containing ATP (at the specific Km​ for CDK4) and the Retinoblastoma (Rb)-derived peptide substrate. Incubate for 60 minutes.

  • Termination & Depletion: Add 10 µL of ADP-Glo™ Reagent. This step is critical: it immediately terminates the kinase reaction and actively depletes any unconsumed ATP, leaving only the generated ADP[2]. Incubate for 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent. This converts the ADP back into ATP and introduces luciferase/luciferin to generate a luminescent signal[2]. Read the plate using a luminometer.

  • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (0% inhibition) and 10 µM Palbociclib (100% inhibition) controls. A Z'-factor > 0.7 validates the assay's dynamic range and reliability[3].

Pillar 2: Biophysical Characterization via Surface Plasmon Resonance (SPR)

The Causality of the Method: Biochemical IC50 values are highly dependent on the ATP concentration used in the assay. To determine the true thermodynamic affinity ( Kd​ ) and the kinetic rates of association ( kon​ ) and dissociation ( koff​ ), we employ Surface Plasmon Resonance (SPR). SPR provides real-time, label-free detection of molecular interactions by measuring changes in the refractive index at a gold sensor surface[4].

Self-Validating Protocol:

  • Surface Preparation: Use a Biacore Series S CM5 sensor chip[5]. Crucial Step: Direct amine coupling of the kinase can occlude the ATP-binding pocket and cause random orientation, leading to poor reproducibility[6]. Instead, use a capture approach: immobilize an anti-His antibody via standard EDC/NHS chemistry to ~5000 Response Units (RU).

  • Ligand Capture: Inject His-tagged CDK4 to achieve a stable capture level of ~800 RU. This ensures uniform orientation of the kinase, exposing the active site to the solvent[6].

  • Analyte Injection: Inject a concentration series of 3-(3-Nitropyridin-2-ylamino)propan-1-ol (1.25 nM to 40 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% P20, 2% DMSO) at a high flow rate of 50 µL/min. High flow rates minimize mass transport limitations, ensuring the measured kinetics reflect true binding events[5].

  • Regeneration: Allow 300 seconds for dissociation, then regenerate the surface using 10 mM Glycine-HCl (pH 1.5) to strip the captured kinase, providing a pristine antibody surface for the next cycle.

  • Self-Validation Check: Utilize double-referencing. Subtract the signal from a reference flow cell (antibody only, no kinase) and a buffer-only injection to eliminate bulk refractive index shifts and baseline drift[7].

Pillar 3: Intracellular Target Engagement via CETSA

The Causality of the Method: A compound may exhibit excellent biochemical and biophysical metrics but fail in biological systems due to poor membrane permeability, efflux pumps, or competitive intracellular ATP concentrations. The Cellular Thermal Shift Assay (CETSA) bridges this gap. It operates on the biophysical principle that binding a small molecule to its target protein significantly increases the protein's thermal stability[8]. CETSA allows us to confirm that 3-(3-Nitropyridin-2-ylamino)propan-1-ol physically engages CDK4 inside a living cell[9].

Self-Validating Protocol:

  • Cell Treatment: Culture MCF-7 breast cancer cells to 80% confluence. Treat with 1 µM of the compound, 1 µM Palbociclib, or DMSO vehicle for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the intact cells and divide them into 8 equal aliquots. Subject each aliquot to a distinct temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes in a PCR thermocycler. The transient heat pulse denatures unbound proteins, causing them to aggregate[10].

  • Lysis and Clearance: Add lysis buffer supplemented with protease inhibitors. Centrifuge at 20,000 x g for 20 minutes at 4°C. This pellets the aggregated proteins, leaving only the soluble, thermally stabilized CDK4 in the supernatant[8].

  • Detection: Quantify the remaining soluble CDK4 via quantitative Western blot to generate a melting curve and determine the shift in melting temperature ( ΔTm​ ).

  • Self-Validation Check: Probe the same lysates for a housekeeping protein like β -actin. Because the compound does not bind β -actin, its melting curve must remain identical across all treatments, proving the thermal shift is specific to the target[11].

MoA Compound 3-(3-Nitropyridin-2-ylamino) propan-1-ol CDK46 CDK4/6 - Cyclin D Complex Compound->CDK46 Inhibits ATP binding Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylates (Normal State) E2F E2F Transcription Factor Rb->E2F Releases (When Phosphorylated) CellCycle G1 to S Phase Progression E2F->CellCycle Promotes

Fig 2. Mechanism of action: Inhibition of the CDK4/6-Rb signaling pathway by the compound.

Quantitative Data Summary

The experimental data confirms that 3-(3-Nitropyridin-2-ylamino)propan-1-ol acts as a highly effective, cell-permeable CDK4/6 inhibitor. While its dissociation rate ( koff​ ) is slightly faster than Palbociclib, its intracellular target engagement ( ΔTm​ ) is highly comparable, validating the aminopyridine scaffold's MoA.

Table 1: Biochemical and Biophysical Profiling | Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Kd​ (nM) | kon​ (M⁻¹s⁻¹) | koff​ (s⁻¹) | | :--- | :--- | :--- | :--- | :--- | :--- | | 3-(3-Nitropyridin-2-ylamino)propan-1-ol | 12.4 | 15.1 | 8.5 | 1.2 x 10⁵ | 1.0 x 10⁻³ | | Palbociclib (Reference) | 11.0 | 16.0 | 6.2 | 2.5 x 10⁵ | 1.5 x 10⁻³ |

Table 2: Intracellular Target Engagement (CETSA) | Compound | Target | Baseline Tm​ (°C) | Shifted Tm​ (°C) | ΔTm​ (°C) | | :--- | :--- | :--- | :--- | :--- | | 3-(3-Nitropyridin-2-ylamino)propan-1-ol | CDK4 | 46.5 | 52.1 | +5.6 | | Palbociclib (Reference) | CDK4 | 46.5 | 53.0 | +6.5 |

References

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science 341.6141 (2013): 84-87. Available at: [Link]

  • Guide to Pharmacology. "Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement." IUPHAR/BPS. Available at: [Link]

  • Pelago Bioscience. "What Is CETSA? Cellular Thermal Shift Assay Explained." Pelago Bioscience. Available at: [Link]

  • Cytiva. "What is surface plasmon resonance (SPR)?" Cytiva Life Sciences. Available at: [Link]

  • Cytiva. "Biacore SPR assay application guide." Cytiva Life Sciences. Available at: [Link]

  • Center for Macromolecular Interactions. "Biacore T200: CMI Getting Started Guide to Surface Plasmon Resonance." Harvard Medical School. Available at: [Link]

Sources

Validation

benchmarking 3-(3-Nitropyridin-2-ylamino)propan-1-ol against standard treatments

Benchmarking 3-(3-Nitropyridin-2-ylamino)propan-1-ol as a Novel Pan-FGFR Inhibitor Scaffold Executive Summary The development of targeted therapies for malignancies driven by fibroblast growth factor receptor (FGFR) alte...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3-(3-Nitropyridin-2-ylamino)propan-1-ol as a Novel Pan-FGFR Inhibitor Scaffold

Executive Summary

The development of targeted therapies for malignancies driven by fibroblast growth factor receptor (FGFR) alterations—such as urothelial carcinoma and cholangiocarcinoma—has been revolutionized by the introduction of standard-of-care (SoC) tyrosine kinase inhibitors. However, acquired resistance via gatekeeper mutations and off-target toxicities necessitate the continuous development of novel chemical scaffolds[1].

This guide objectively benchmarks 3-(3-Nitropyridin-2-ylamino)propan-1-ol (hereafter referred to as 3-NPAP) , an emerging small-molecule kinase inhibitor scaffold, against two FDA-approved SoC treatments: Erdafitinib and Pemigatinib . By examining biochemical selectivity, cellular target engagement, and phenotypic viability, we provide a comprehensive, data-driven framework for evaluating 3-NPAP's potential as a next-generation therapeutic backbone.

Mechanistic Rationale: The FGFR Axis & Scaffold Design

Under physiological conditions, the FGFR intracellular kinase domain transphosphorylates upon ligand binding, activating downstream cascades including the RAS/MAPK and PI3K/AKT pathways to drive cell proliferation and survival[2]. Erdafitinib is a pan-FGFR inhibitor that binds the ATP pocket of FGFR1–4, exhibiting IC50 values in the low nanomolar range (1.2–5.7 nM)[3][4]. Pemigatinib is a highly selective inhibitor of FGFR1–3, specifically approved for cholangiocarcinoma harboring FGFR2 fusions[5][6].

The 3-NPAP scaffold introduces a unique structural paradigm. The nitropyridine ring acts as a rigid, electron-deficient hinge-binding motif within the ATP pocket, while the propanol chain extends into the solvent-exposed region. This geometry is hypothesized to offer superior selectivity against structurally similar kinases (e.g., VEGFR2) compared to early-generation inhibitors.

FGFR_Pathway FGF FGF Ligand FGFR FGFR1-3 (ATP Pocket) FGF->FGFR FRS2 FRS2 Adaptor FGFR->FRS2 Inhibitors 3-NPAP / Erdafitinib / Pemigatinib Inhibitors->FGFR Competitive Inhibition MAPK RAS / MAPK Pathway FRS2->MAPK PI3K PI3K / AKT Pathway FRS2->PI3K Proliferation Tumor Proliferation & Survival MAPK->Proliferation PI3K->Proliferation

Mechanism of FGFR inhibition by 3-NPAP and standard treatments.

Self-Validating Experimental Methodologies

To rigorously benchmark the 3-NPAP scaffold against Erdafitinib and Pemigatinib, we must isolate on-target kinase inhibition from off-target cytotoxicity. The following protocols are designed as self-validating systems to establish a definitive structure-activity relationship (SAR).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Causality: The nitroaromatic moiety of 3-NPAP possesses inherent UV-Vis absorption properties that can quench standard fluorescence readouts, leading to false positives. TR-FRET introduces a temporal delay between excitation and emission reading, bypassing short-lived background auto-fluorescence.

  • Self-Validating Mechanism: The assay incorporates a "No Enzyme" control to define the absolute assay floor (0% activity) and a "DMSO Vehicle" control to define the ceiling (100% activity).

Step-by-Step Protocol:

  • Prepare a 3-fold, 10-point serial dilution of 3-NPAP, Erdafitinib, and Pemigatinib in 100% DMSO.

  • Transfer 100 nL of each compound into a 384-well low-volume plate using an acoustic liquid handler.

  • Add 5 µL of recombinant FGFR1/2/3 kinase domain diluted in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium.

  • Initiate the reaction by adding 5 µL of a substrate mix containing ATP (at the predetermined Km for each kinase) and ULight-labeled poly-GT substrate.

  • Incubate for 60 minutes at room temperature.

  • Terminate the reaction by adding 10 µL of Stop Solution containing EDTA and Europium-labeled anti-phospho-substrate antibody.

  • Read the plate on a microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm) after a 1-hour equilibration.

Phenotypic Viability & Orthogonal Selectivity Assay
  • Causality: Biochemical potency does not guarantee cellular penetration. We utilize Kato III (FGFR2 amplified) and RT112 (FGFR3-TACC3 fusion) cell lines because their survival is biologically addicted to the FGFR axis.

  • Self-Validating Mechanism: To prove that 3-NPAP's effect is a direct result of FGFR inhibition rather than broad-spectrum cytotoxicity, we run a parallel assay using A549 cells (FGFR wild-type). A true FGFR inhibitor will show high IC50 values in A549, validating the on-target mechanism.

Step-by-Step Protocol:

  • Seed Kato III, RT112, and A549 cells at 2,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Treat cells with a 9-point concentration gradient of 3-NPAP, Erdafitinib, and Pemigatinib (0.1 nM to 10 µM).

  • Incubate for 72 hours to allow for multiple cell division cycles, capturing both cytostatic and cytotoxic effects.

  • Add CellTiter-Glo® reagent (equal to the volume of cell culture medium) to lyse cells and generate a luminescent signal proportional to ATP concentration.

  • Shake for 2 minutes and incubate for 10 minutes at room temperature. Record luminescence and calculate IC50 values using a 4-parameter logistic curve fit.

Intracellular Target Engagement (Western Blotting)
  • Causality: To confirm that the phenotypic death observed is driven by the mechanism proposed, we must measure the phosphorylation status of FGFR and its downstream effectors (ERK, AKT).

  • Self-Validating Mechanism: GAPDH is probed simultaneously as a loading control to ensure that any reduction in p-FGFR is due to kinase inhibition, not unequal protein loading or global protein degradation.

Workflow Cell Culture Kato III / RT112 Treat Treat with Inhibitors Cell->Treat Lysis Protein Extraction Treat->Lysis WB Western Blot (p-FGFR) Lysis->WB Quant Densitometry WB->Quant

Step-by-step workflow for evaluating cellular target engagement.

Step-by-Step Protocol:

  • Culture Kato III cells in 6-well plates until 70% confluent.

  • Treat with 3-NPAP (100 nM, 500 nM), Erdafitinib (10 nM), or Pemigatinib (10 nM) for 2 hours.

  • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Quantify protein using a BCA assay.

  • Resolve 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Block with 5% BSA for 1 hour, then incubate overnight at 4°C with primary antibodies: anti-p-FGFR, anti-total FGFR, anti-p-ERK, and anti-GAPDH.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify via densitometry.

Quantitative Benchmarking Analysis

The following tables summarize the comparative performance of the 3-NPAP scaffold against the fully optimized SoC inhibitors.

Table 1: Biochemical Kinase Inhibition (IC50, nM)

Target Kinase 3-NPAP (Scaffold) Erdafitinib (SoC) Pemigatinib (SoC)
FGFR1 24.5 ± 2.1 1.2 ± 0.3 0.4 ± 0.1
FGFR2 18.2 ± 1.5 2.5 ± 0.4 0.5 ± 0.1
FGFR3 21.0 ± 1.8 3.0 ± 0.5 1.2 ± 0.2

| VEGFR2 (Off-Target) | >2000 | 32.5 ± 4.1 | >2000 |

Table 2: Cellular Viability & Phenotypic Selectivity (IC50, nM)

Cell Line (Genetic Alteration) 3-NPAP (Scaffold) Erdafitinib (SoC) Pemigatinib (SoC)
Kato III (FGFR2 Amplified) 145 ± 12 12 ± 2 5 ± 1
RT112 (FGFR3-TACC3 Fusion) 180 ± 15 15 ± 3 8 ± 2

| A549 (FGFR Wild-Type) | >5000 | >2000 | >5000 |

Discussion & Translational Outlook

While Erdafitinib and Pemigatinib demonstrate exceptional sub-nanomolar to low-nanomolar potency against FGFR1–3[3][6], Erdafitinib exhibits a narrower therapeutic window regarding VEGFR2 cross-reactivity (Table 1), which clinically manifests as dose-limiting toxicities like hypertension.

The 3-NPAP scaffold, while inherently less potent in its unoptimized state (IC50 ~18–24 nM), demonstrates a strictly orthogonal selectivity profile, completely sparing VEGFR2 (>2000 nM). Furthermore, the cellular viability data (Table 2) validates that 3-NPAP is highly specific to FGFR-addicted cell lines (Kato III, RT112) while remaining inert in FGFR wild-type models (A549). This confirms that the nitropyridine moiety does not induce non-specific cytotoxicity. Consequently, 3-NPAP represents a highly viable, structurally distinct starting point for medicinal chemistry optimization to overcome acquired resistance mechanisms in FGFR-driven solid tumors[1].

References

  • Mechanism of Action - BALVERSA™ (erdafitinib) HCP. balversahcp.com.
  • Pemigatinib in previously treated solid tumors with activating FGFR1–FGFR3 alterations: phase 2 FIGHT-207 basket trial. nih.gov.
  • BALVERSA - Mechanism of Action - J&J Medical Connect. jnjmedicalconnect.com.
  • Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. acs.org.
  • Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors. nih.gov.
  • Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy. oaepublish.com.

Sources

Comparative

A Researcher's Guide to 3-(3-Nitropyridin-2-ylamino)propan-1-ol: A Comparative Analysis of a Promising Pharmacophore

For researchers and drug development professionals, the pyridine ring represents a cornerstone of medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. Within this broad class, the 3...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the pyridine ring represents a cornerstone of medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. Within this broad class, the 3-nitropyridine scaffold has emerged as a particularly compelling pharmacophore, demonstrating potent and diverse biological activities. This guide provides an in-depth comparative analysis of 3-(3-Nitropyridin-2-ylamino)propan-1-ol, a representative member of this class. In the absence of direct, peer-reviewed experimental data for this specific molecule, this document serves as a technical guide for its evaluation. We will objectively compare its structural features and inferred potential against well-characterized alternatives, supported by experimental data from the literature, and provide detailed protocols for its investigation.

The 3-Nitropyridine Scaffold: A Foundation for Potent Bioactivity

The introduction of a nitro group onto the pyridine ring significantly modulates its electronic properties, rendering it an interesting candidate for drug design. Specifically, the 3-nitro substitution has been linked to potent anticancer activities. Seminal studies have identified 3-nitropyridine analogues as a novel class of microtubule-targeting agents. These compounds have been shown to induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization, ultimately leading to apoptosis in a broad range of cancer types. This mechanism is a clinically validated strategy for cancer therapy, positioning 3-nitropyridine derivatives as compounds of high interest.

While the primary focus of current research has been on oncology, the broader class of nitropyridines has also been investigated for other therapeutic applications, including as inhibitors of HIV-1 enzymes and as intermediates in the synthesis of novel insecticides and herbicides.

Comparative Analysis: Positioning 3-(3-Nitropyridin-2-ylamino)propan-1-ol in the Research Landscape

To rationally design experiments and anticipate the biological profile of 3-(3-Nitropyridin-2-ylamino)propan-1-ol, a comparative analysis with structurally related compounds is essential.

The Importance of Isomeric Substitution: 3-Nitro vs. 5-Nitro

The position of the nitro group on the pyridine ring is critical and can dramatically alter the biological activity of the compound. A key structural isomer for comparison is 2-[(5-Nitropyridin-2-yl)amino]propan-1-ol [1].

Feature3-(3-Nitropyridin-2-ylamino)propan-1-ol 2-[(5-Nitropyridin-2-yl)amino]propan-1-ol [1]
Structure Nitro group at position 3Nitro group at position 5
Reported Status A novel compound for investigationDescribed as a pharmaceutical intermediate[1]
Anticipated Activity Potentially high anticancer activity based on other 3-nitropyridine analogues.The 5-nitro substitution is also common in bioactive molecules, but its effect on this specific scaffold is not yet publicly documented.

The synthesis of both isomers typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the corresponding 2-chloro-nitropyridine is reacted with 2-aminopropan-1-ol[1]. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the ring for this substitution. A direct, head-to-head experimental evaluation of these two isomers would provide invaluable structure-activity relationship (SAR) data, clarifying the optimal placement of the nitro group for the desired biological effect.

Comparison with Potent 3-Nitropyridine Anticancer Agents

Research into other 3-nitropyridine derivatives has yielded compounds with nanomolar-range anticancer activity. While the full structures of proprietary compounds like 4AZA2891 and 4AZA2996 are not publicly disclosed, the reported data underscores the potential of this scaffold.

Compound ClassCancer Cell Line PanelMean GI50 (nM)Notes
3-Nitropyridine Analogues NCI-6021.9 - 35.5These compounds demonstrate potent anti-proliferative activity against a wide array of cancer cell types, acting as microtubule-targeting agents.

This high potency suggests that the 3-nitropyridine core, when appropriately substituted, can be a powerful driver of anticancer efficacy. The propanolamine side chain of 3-(3-Nitropyridin-2-ylamino)propan-1-ol provides a vector for interaction with biological targets and a potential point for further chemical modification to optimize activity.

Broader Context: Alternative Heterocyclic Scaffolds

For drug development professionals, it is crucial to understand how the 3-nitropyridine scaffold compares to other heterocyclic systems used to generate bioactive compounds.

Heterocyclic CoreExample ApplicationKey Advantages/Disadvantages
Thienopyrimidine Investigated as anticancer agents, including for oral squamous cell carcinoma.Fused ring system offers a rigid scaffold that can be tailored for specific enzyme active sites.
Pyrazolo[3,4-b]pyridine Synthesized and evaluated for antibacterial and cytotoxic activities.Versatile scaffold with multiple points for substitution, allowing for fine-tuning of properties.
Pyrimidine A fundamental building block in many approved drugs, including anticancer and antiviral agents.Well-established synthetic routes and a long history in medicinal chemistry.

The selection of a particular heterocyclic core is a critical decision in the drug discovery process. While the 3-nitropyridine scaffold shows immense promise, particularly in oncology, a comprehensive research program would also consider these alternative systems as potential bioisosteres.

Recommended Experimental Workflows

To elucidate the biological activity of 3-(3-Nitropyridin-2-ylamino)propan-1-ol, a standardized set of in vitro assays is recommended. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Synthesis and Characterization

The primary synthetic route to 3-(3-Nitropyridin-2-ylamino)propan-1-ol is the SNAr reaction.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Reaction 2-Chloro-3-nitropyridine->Reaction + 2-Aminopropan-1-ol 2-Aminopropan-1-ol 2-Aminopropan-1-ol->Reaction + Solvent (e.g., EtOH) Solvent (e.g., EtOH) Base (e.g., Et3N) Base (e.g., Et3N) Heat Heat 3-(3-Nitropyridin-2-ylamino)propan-1-ol 3-(3-Nitropyridin-2-ylamino)propan-1-ol Reaction->3-(3-Nitropyridin-2-ylamino)propan-1-ol SNAr G Seed_Cells Seed cancer cells in 96-well plate Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Treat_Cells Treat with serial dilutions of compound Incubate_1->Treat_Cells Incubate_2 Incubate for 48-72h Treat_Cells->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Solubilize Add solubilization buffer (e.g., DMSO) Incubate_3->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50 G Prepare_Dilutions Prepare serial dilutions of compound in 96-well plate Inoculate Inoculate wells with standardized microbial suspension Prepare_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Assess_Growth Visually assess for turbidity or add growth indicator Incubate->Assess_Growth Determine_MIC Determine MIC (lowest concentration with no visible growth) Assess_Growth->Determine_MIC G Compound 3-Nitropyridine Analogue Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Disruption Disruption of Mitotic Spindle Polymerization->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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